3-(sec-Butyl)-2-methoxy-5-methylpyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-butan-2-yl-2-methoxy-5-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-5-7(2)9-10(13-4)11-6-8(3)12-9/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZHXSRAUPOUQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NC(=CN=C1OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50575258 | |
| Record name | 3-(Butan-2-yl)-2-methoxy-5-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50575258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94344-70-4 | |
| Record name | 3-(Butan-2-yl)-2-methoxy-5-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50575258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Metabolic Pathways of 3 Sec Butyl 2 Methoxy 5 Methylpyrazine
General Principles of Pyrazine (B50134) Biosynthesis
Pyrazines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 4. mdpi.comwikipedia.org Their biosynthesis in nature, particularly in plants and microorganisms, follows several proposed routes that culminate in the formation of the core pyrazine structure, which is then further modified. researchgate.net
The fundamental structure of the pyrazine ring is thought to be formed through two primary hypothetical pathways. mdpi.com While the complete pathways are not yet fully elucidated, they provide a framework for understanding the initial steps of pyrazine creation. researchgate.net
One proposed pathway involves the condensation of two amino acids, which results in the formation of a cyclic dipeptide. mdpi.com This intermediate then undergoes further reactions to yield the pyrazine ring. A similar mechanism is observed in the biosynthesis of pyrazinones, which are structurally related to pyrazines and are formed from the condensation of two amino acids through a multidomain nonribosomal peptide synthetase (NRPS) assembly line. acs.org
A second proposed pathway begins with the amidation of a branched-chain amino acid. This amidated product subsequently condenses with an α,β-dicarbonyl compound, such as glyoxal (B1671930), to form the heterocyclic ring. mdpi.com Both pathways ultimately lead to a hydroxypyrazine intermediate, which is the direct precursor to the final methoxylated compound. mdpi.com
The structural diversity of alkylpyrazines arises from the specific amino acid precursors that are incorporated into their structure. It is widely accepted that branched-chain amino acids serve as the primary building blocks for the corresponding alkyl side chains on the pyrazine ring. mdpi.com
For the biosynthesis of 3-(sec-butyl)-2-methoxy-5-methylpyrazine, the amino acid isoleucine is the presumed precursor for the sec-butyl group. This follows the established pattern for other significant methoxypyrazines:
Leucine (B10760876) is the precursor for the isobutyl group in 2-methoxy-3-isobutylpyrazine (IBMP). researchgate.netmdpi.com
Valine is the precursor for the isopropyl group in 2-methoxy-3-isopropylpyrazine (IPMP). mdpi.com
Isotope labeling experiments have provided strong evidence for the role of amino acids. For instance, studies on IBMP confirmed that L-leucine, along with L-serine, are key precursors. researchgate.net Similarly, L-threonine has been identified as a precursor for pyrazines like 2,5-dimethylpyrazine (B89654). mdpi.com This direct link between specific amino acids and the resulting alkyl side chain is a fundamental principle in the biosynthesis of this class of compounds.
Enzymatic Mechanisms in Methoxypyrazine Formation
The final and most well-understood stage of methoxypyrazine biosynthesis is the methylation of a hydroxyl group, which transforms a non-volatile precursor into a highly volatile and aromatic compound. nih.govoup.com
The terminal step in the biosynthesis of this compound is the O-methylation of its non-volatile precursor, 3-(sec-butyl)-5-methyl-2-hydroxypyrazine. This reaction is catalyzed by a class of enzymes known as S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). oup.com These enzymes facilitate the transfer of a methyl group from the donor molecule, SAM, to the hydroxyl group on the pyrazine ring. semanticscholar.org
The presence of the hydroxypyrazine precursors, such as 2-hydroxy-3-isobutylpyrazine (IBHP) and 2-hydroxy-3-isopropylpyrazine (IPHP), has been detected in unripe grapes. oup.com The activity of OMTs in plant tissues, like young grape shoots and berries, correlates closely with the levels of methoxypyrazine accumulation, indicating that this final methylation step is a critical control point in the biosynthetic pathway. oup.com
Research, primarily in grapevine (Vitis vinifera), has led to the identification and characterization of several genes that encode the OMTs responsible for methoxypyrazine formation. nih.govnih.gov These findings provide genetic evidence for the enzymatic activity observed in plant extracts.
Four key OMT genes have been isolated and studied in grapevine:
VvOMT1 and VvOMT2 : These were the first OMT genes cloned from Cabernet Sauvignon. The recombinant proteins were shown to be capable of methylating hydroxypyrazines to produce methoxypyrazines. mdpi.comnih.gov Functional assays demonstrated that VvOMT1 has a higher catalytic activity towards isobutyl hydroxypyrazine, while VvOMT2 is more active with isopropyl hydroxypyrazine. nih.gov
VvOMT3 and VvOMT4 : Identified through quantitative trait loci (QTL) analysis, these genes also encode SAM-dependent O-methyltransferases. nih.gov Functional characterization revealed that the VvOMT3 protein is highly specific and efficient in the methylation of 2-hydroxy-3-isobutylpyrazine. nih.govresearchgate.net Its differential expression in grape varieties with high and low MP concentrations suggests that VvOMT3 is a key gene controlling IBMP biosynthesis. nih.gov
While these studies focused on the precursors for IBMP and IPMP, it is highly probable that these or very similar OMT enzymes are responsible for the methylation of 3-(sec-butyl)-5-methyl-2-hydroxypyrazine to form the final titled compound.
Biosynthesis in Plant Systems
The biosynthesis of this compound occurs in a variety of plants, where it can act as an important aroma compound or semiochemical. researchgate.net The compound has been specifically reported in Panax ginseng. nih.gov However, the most extensive research on methoxypyrazine biosynthesis in plants has been conducted on wine grapes, where these compounds significantly impact the final quality and sensory characteristics of wine. researchgate.netmdpi.com
In grapevines, the accumulation of methoxypyrazines is a dynamic process influenced by viticultural practices and environmental conditions. The biosynthetic activity is highest in the early stages of fruit development and tends to decrease as the berries ripen. mdpi.com The levels of the hydroxypyrazine precursors and the expression of the OMT genes are key determinants of the final concentration of methoxypyrazines in mature grapes. mdpi.comoup.com This interplay between precursor availability and enzymatic activity highlights the complex regulation of the biosynthesis of these potent aroma compounds in plant systems.
Pathways in Vitis vinifera L. (Grape Berries)
The biosynthesis of 3-alkyl-2-methoxypyrazines (MPs) in grape berries, including 3-sec-butyl-2-methoxypyrazine (SBMP), is a subject of ongoing research, with several proposed pathways. While the complete sequence of reactions is not fully elucidated, key precursors and the final enzymatic step have been identified.
One of the leading hypotheses suggests that the biosynthesis of SBMP originates from the amino acids isoleucine and glycine. researchgate.net This is analogous to the proposed pathway for a related compound, 3-isobutyl-2-methoxypyrazine (IBMP), which is thought to be formed from leucine and glycine. researchgate.net The initial steps are believed to involve the condensation of these amino acid precursors to form a pyrazine ring structure.
The final and well-documented step in the biosynthesis of MPs in grapes is the O-methylation of a non-volatile hydroxypyrazine precursor. researchgate.netnih.gov In the case of SBMP, this precursor is 3-sec-butyl-2-hydroxypyrazine. This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) enzymes. nih.gov Research has identified specific Vitis vinifera O-methyltransferases (VvOMTs) that are crucial for this methylation step, converting the hydroxyl group to a methoxy (B1213986) group and thus forming the volatile and aromatic SBMP. nih.gov
Two primary hypothetical pathways for the formation of the initial pyrazine structure in grapes have been proposed:
Amino Acid Amidation Pathway : This pathway posits that an amino acid, such as isoleucine for SBMP, is first amidated. This amide then condenses with a dicarbonyl compound like glyoxal to form the 3-alkyl-2-hydroxypyrazine intermediate, which is subsequently methylated. nih.gov
Cyclic Dipeptide Pathway : An alternative hypothesis involves the initial condensation of two amino acids, for instance, isoleucine and glycine, to form a cyclic dipeptide (a diketopiperazine). hi.is This intermediate is then thought to undergo further transformations to yield the hydroxypyrazine precursor.
While both pathways are considered plausible, the exact intermediates and the enzymes catalyzing the initial condensation steps in Vitis vinifera are still under investigation.
Metabolic Interplay with Primary Metabolism (e.g., Photorespiration)
Recent research into the biosynthesis of the related compound IBMP has revealed a significant link between methoxypyrazine formation and primary plant metabolism, specifically photorespiration. semanticscholar.org Studies using stable isotope labeling have shown that L-leucine and L-serine are important precursors for IBMP. semanticscholar.orgnih.gov This finding suggests a metabolic interface where intermediates from the photorespiratory cycle can be diverted towards the synthesis of methoxypyrazine precursors.
Photorespiration is a metabolic pathway that occurs in photosynthetic organisms and involves the light-dependent uptake of oxygen and release of carbon dioxide. The involvement of serine, a key component of the photorespiratory pathway, in IBMP biosynthesis points to a direct connection between these two processes. semanticscholar.org While this has been demonstrated for IBMP, it is plausible that a similar metabolic link exists for SBMP, given the structural and biosynthetic similarities between these compounds. This would imply that the availability of precursors for SBMP biosynthesis could be influenced by the rate of photorespiration in the grape berry, which is in turn affected by environmental conditions such as temperature and CO2 concentration.
Influence of Viticultural Practices on Biosynthetic Pathways
Viticultural practices that alter the microclimate of the grape bunches, particularly sunlight exposure and temperature, have a profound impact on the concentration of methoxypyrazines in the berries and resulting wines. nih.gov These practices directly influence the biosynthetic and degradative pathways of compounds like SBMP.
Increased exposure of grape clusters to sunlight is one of the most effective methods for reducing methoxypyrazine levels. nih.govresearchgate.net This effect is attributed to two main factors:
Reduced Accumulation : Sunlight exposure can decrease the rate of methoxypyrazine biosynthesis. researchgate.net This may be due to the downregulation of key biosynthetic genes or a reduction in the availability of precursors.
Increased Degradation : Higher temperatures and UV radiation associated with sun exposure can lead to the photodegradation of methoxypyrazines. nih.gov
The timing of leaf removal, a common viticultural practice to increase sun exposure, is critical. Studies have shown that reducing cluster light exposure before veraison (the onset of ripening) leads to higher concentrations of IBMP, while light exposure does not significantly increase the rate of its degradation after veraison. researchgate.net
Grape maturity at harvest is another crucial factor. Methoxypyrazine concentrations are typically highest in unripe grapes and decrease as the berry matures. nih.govnih.gov This decline is a result of both dilution due to berry growth and the active degradation of these compounds. nih.gov Therefore, harvesting at optimal ripeness is essential to manage the levels of SBMP and other methoxypyrazines in the final wine.
Cooler ripening conditions are generally associated with higher levels of methoxypyrazines. nih.gov This is likely due to a slower rate of degradation and potentially a more active biosynthetic pathway under these conditions.
| Viticultural Practice | Effect on Methoxypyrazine Levels | Underlying Mechanism |
| Increased Sunlight Exposure | Decrease | Reduced accumulation and increased degradation |
| Leaf Removal (pre-veraison) | Decrease | Reduces shading, leading to lower biosynthesis |
| Harvesting at Advanced Maturity | Decrease | Dilution and degradation during ripening |
| Cool Climate/Ripening Conditions | Increase | Slower degradation and potentially higher biosynthesis |
Biosynthesis in Microbial Systems
The production of methoxypyrazines is not limited to plants; various microorganisms are also capable of synthesizing these potent aroma compounds.
Production by Specific Bacterial Genera (e.g., Serratia, Cedecea, Pseudomonas, Paenibacillus, Bacillus, Mycobacterium)
Several bacterial genera have been identified as producers of alkyl-methoxypyrazines. Notably, research has shown that Cedecea davisae produces 3-sec-butyl-2-methoxypyrazine as its major alkyl-methoxypyrazine. researchgate.net This finding directly links a specific bacterium to the production of this compound.
Other related methoxypyrazines are produced by different bacteria:
Serratia : Strains of Serratia rubidaea, Serratia odorifera, and Serratia ficaria are known to produce 3-isopropyl-2-methoxy-5-methyl-pyrazine. researchgate.net
Pseudomonas : While not directly linked to 3-sec-butyl-2-methoxy-5-methylpyrazine, Pseudomonas perolens is known to produce 3-isopropyl-2-methoxypyrazine, which contributes to a potato-like aroma.
Bacillus : Various Bacillus species, including Bacillus subtilis, are capable of producing a range of alkylpyrazines, such as 2,5-dimethylpyrazine and tetramethylpyrazine. researchgate.net The specific production of SBMP by this genus is not as well-documented.
Paenibacillus : This genus is known to be involved in the production of various biochemicals, though its role in SBMP synthesis is not explicitly detailed in the reviewed literature. epa.gov
Mycobacterium : A strain of Mycobacterium has been identified that can degrade 2,3-diethyl-5-methylpyrazine, indicating metabolic activity related to pyrazine compounds. d-nb.info
| Bacterial Genus | Associated Pyrazine Production |
| Cedecea | Produces 3-sec-butyl-2-methoxypyrazine as a major product. researchgate.net |
| Serratia | Produces 3-isopropyl-2-methoxy-5-methyl-pyrazine. researchgate.net |
| Pseudomonas | Produces 3-isopropyl-2-methoxypyrazine. |
| Bacillus | Produces various alkylpyrazines like 2,5-dimethylpyrazine. researchgate.net |
| Paenibacillus | Involved in the synthesis of various biochemicals. epa.gov |
| Mycobacterium | Capable of degrading related pyrazine compounds. d-nb.info |
Proposed Microbial Biosynthetic Pathways and Precursors
The microbial biosynthesis of pyrazines is thought to proceed through pathways that are analogous in some respects to those in plants, often involving amino acid precursors. For instance, in Bacillus subtilis, the biosynthesis of tetramethylpyrazine is believed to start from acetoin. researchgate.net
A key mechanism in microbial pyrazine formation involves diketopiperazines, which are cyclic dipeptides. These can be formed by enzymes called cyclodipeptide synthases (CDPSs), which utilize aminoacyl-tRNAs as substrates. nih.govnih.gov It is hypothesized that the condensation of two amino acids, such as isoleucine and glycine, could form a diketopiperazine intermediate. This intermediate could then be further modified through enzymatic reactions to produce the final pyrazine structure. However, the specific enzymes and complete pathways for the synthesis of 3-sec-butyl-2-methoxy-5-methylpyrazine in the aforementioned bacterial genera have not been fully elucidated.
Biotransformation of Pyrazine Intermediates
Microorganisms possess the metabolic machinery to not only synthesize but also transform pyrazine compounds. researchgate.net This biotransformation capability can lead to the production of novel pyrazines from existing precursors or intermediates. Bacteria have been shown to utilize pyrazines as sources of carbon and nitrogen, indicating that they have enzymatic pathways for pyrazine metabolism.
The biotransformation of pyrazine intermediates is a key area of interest for the biotechnological production of flavor and aroma compounds. It is plausible that some bacteria may not synthesize the entire 3-sec-butyl-2-methoxy-5-methylpyrazine molecule from simple precursors but instead transform a related pyrazine intermediate into the final product. This could involve hydroxylation, methylation, or other enzymatic modifications of a pyrazine backbone. However, specific examples of biotransformation pathways leading directly to 3-sec-butyl-2-methoxy-5-methylpyrazine are not yet well-defined in the scientific literature.
Post-Biosynthetic Metabolism and Degradation
The transformation and breakdown of this compound after its initial formation are crucial in determining its concentration and sensory impact in various environments. These processes can be broadly categorized into intrinsic metabolic activities within biological matrices and specific enzymatic degradation.
Within biological systems, such as plants and microorganisms, this compound is expected to undergo metabolic transformations similar to other methoxypyrazines. A key proposed mechanism is the demethylation of the methoxy group. nih.gov This process would convert the methoxypyrazine into its corresponding hydroxypyrazine, 3-(sec-butyl)-2-hydroxy-5-methylpyrazine. This conversion is significant as it alters the volatility and sensory properties of the compound.
In humans and animals, it is generally understood that pyrazines are metabolized through hydroxylation, followed by conjugation with glucuronides or glutathione, and then excreted. nih.govresearchgate.net The pyrazine ring itself is typically not cleaved during this process. nih.govresearchgate.net For other alkylmethoxypyrazines, studies have shown that the alkyl side chain can be oxidized by cytochrome P-450 enzymes to form primary alcohols, which are then further oxidized to carboxylic acids. nih.gov While not directly studied for this compound, it is plausible that it undergoes similar oxidative metabolism on its sec-butyl group.
Some bacteria have demonstrated the ability to utilize certain substituted pyrazines as their sole source of carbon and energy, indicating that complete degradation, including ring cleavage, is possible in specific microbial environments. nih.govresearchgate.net However, the specific pathways and enzymes involved in the complete biodegradation of the pyrazine ring are not yet fully understood. nih.govresearchgate.net
The enzymatic degradation of methoxypyrazines is a critical area of research, with implications for controlling their levels in food and beverages. The primary enzymatic reaction believed to be involved in the degradation of this compound is O-demethylation. nih.gov This reaction is catalyzed by various enzymes, most notably cytochrome P450 monooxygenases. frontiersin.orgnih.gov
Cytochrome P450 enzymes are a large family of proteins that play a crucial role in the metabolism of a wide range of compounds. nih.govmdpi.com In plants, these enzymes are involved in the detoxification of xenobiotics and the metabolism of secondary metabolites. mdpi.com Studies on other methoxypyrazines have suggested that cytochrome P450 enzymes are responsible for the O-demethylation that initiates their degradation. nih.gov This process involves the removal of the methyl group from the methoxy moiety, leading to the formation of a less odorous hydroxypyrazine and formaldehyde. frontiersin.orgmdpi.com
While direct evidence for the specific cytochrome P450 isozymes that act on this compound is not available, research on other pyrazines and xenobiotics provides a model for this metabolic step. The table below lists enzymes known to be involved in the metabolism of other methoxypyrazines, which may potentially act on this compound.
Table 1: Enzymes Involved in the Metabolism of Structurally Similar Methoxypyrazines
| Enzyme Family | Specific Enzyme (example) | Substrate (example) | Metabolic Action | Reference |
| O-methyltransferases | Vitis vinifera O-methyltransferases (VvOMTs) | 3-Alkyl-2-hydroxypyrazines | O-methylation (Biosynthesis) | nih.gov |
| Cytochrome P450 | CYP2D6 | Ibogaine, Emetine | O-demethylation | frontiersin.org |
| Cytochrome P450 | Plant P450s | Atrazine (B1667683) | Modification and Detoxification | nih.gov |
Disclaimer: The enzymes listed in this table have been shown to metabolize other methoxypyrazines or similar compounds. Their activity on this compound has not been empirically demonstrated and is presented here as a theoretical possibility based on structural analogy.
Synthetic Methodologies for 3 Sec Butyl 2 Methoxy 5 Methylpyrazine and Analogues
Historical and Classical Synthetic Approaches for Pyrazine (B50134) Derivatives
The foundational methods for constructing the pyrazine ring were developed in the late 19th and early 20th centuries. These classical approaches typically involve the condensation of α-dicarbonyl compounds with α-amino ketones or related precursors.
Condensation Reactions in Pyrazine Ring Formation
Several classical named reactions have been instrumental in the synthesis of pyrazine derivatives. The Staedel–Rugheimer pyrazine synthesis , first reported in 1876, involves the reaction of 2-chloroacetophenone (B165298) with ammonia (B1221849) to form an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to yield a pyrazine. nbu.ac.innih.gov
A significant variation is the Gutknecht pyrazine synthesis (1879), which also relies on the self-condensation of an α-amino ketone. drugfuture.comwikipedia.org However, the key difference lies in the initial preparation of the α-amino ketone, which is typically formed through the reduction of an α-oximino ketone. drugfuture.comwikipedia.org This method avoids the use of lachrymatory α-halo ketones like 2-chloroacetophenone. nbu.ac.in The general scheme for the Gutknecht synthesis involves the cyclization of two equivalents of an α-amino ketone to form a dihydropyrazine, which is then dehydrogenated to the final pyrazine product using oxidizing agents such as mercury(I) oxide, copper(II) sulfate, or even atmospheric oxygen. drugfuture.com
The Gastaldi synthesis (1921) provides another route to pyrazine derivatives, particularly hydroxypyrazines. rsc.org This method has been utilized for the preparation of various hydroxypyrazine derivatives. rsc.org
A more direct and widely used classical method for preparing hydroxypyrazines is the Reuben G. Jones synthesis (1949). This involves the condensation of a 1,2-dicarbonyl compound with an α-aminoamide in the presence of a base, typically sodium hydroxide, at low temperatures. beilstein-journals.orgnih.gov This method has been a mainstay for accessing 2-hydroxypyrazines, although it can present challenges with regioselectivity when using asymmetrical dicarbonyls. beilstein-journals.orgnih.gov
The following table provides a summary of these classical condensation reactions.
| Synthesis Name | Year | Key Reactants | Key Intermediate | Typical Oxidant/Conditions |
| Staedel–Rugheimer | 1876 | α-haloketone, ammonia | α-amino ketone | Oxidation |
| Gutknecht | 1879 | α-oximino ketone | α-amino ketone | HgO, CuSO₄, air |
| Gastaldi | 1921 | Not specified | Not specified | Not specified |
| Reuben G. Jones | 1949 | 1,2-dicarbonyl, α-aminoamide | Dihydropyrazine | Base-promoted condensation |
Methylation Strategies for Methoxypyrazines
The conversion of hydroxypyrazines to their corresponding methoxy (B1213986) derivatives is a critical step in the synthesis of many flavor-active compounds, including 3-(sec-butyl)-2-methoxy-5-methylpyrazine. A common laboratory method for this transformation is the use of diazomethane (B1218177) (CH₂N₂). chemicalbook.com For instance, 2-methoxy-3-sec-butylpyrazine can be prepared by the condensation of isoleucine amide with glyoxal (B1671930) to form the intermediate 2-hydroxy-3-sec-butylpyrazine, which is then methylated with diazomethane. chemicalbook.com
However, due to the hazardous nature of diazomethane, other methylating agents are often preferred. A variety of reagents can be employed for the O-methylation of hydroxyl-containing compounds, such as methyl iodide, dimethyl sulfate, and dimethyl carbonate. nih.gov These reactions are typically carried out in the presence of a base to deprotonate the hydroxyl group, making it a more potent nucleophile.
Stereoselective Synthesis of Chiral Methoxypyrazines
The sec-butyl group in this compound contains a stereocenter, leading to the existence of (R)- and (S)-enantiomers. The stereochemistry of this side chain can significantly influence the sensory properties of the molecule. Therefore, methods for controlling the enantiomeric outcome of the synthesis are of great interest.
Approaches for Enantiomeric Control in Synthesis
A key strategy for achieving enantiomeric control in the synthesis of chiral pyrazines is to start from a chiral precursor. The use of naturally occurring chiral amino acids is a common and effective approach. For the synthesis of this compound, L-isoleucine, which possesses the desired (2S,3S)-stereochemistry that corresponds to the sec-butyl group, is an ideal starting material. chemicalbook.comdur.ac.uk
The synthesis of 2-methoxy-3-sec-butylpyrazine has been described starting from L-isoleucine amide, which is condensed with glyoxal. chemicalbook.com This reaction forms the chiral 2-hydroxy-3-sec-butylpyrazine intermediate, with the stereochemistry of the sec-butyl group retained from the starting L-isoleucine. Subsequent methylation of the hydroxyl group affords the final chiral methoxypyrazine. chemicalbook.com While this approach establishes the chirality from the outset, the specific conditions of the condensation and methylation steps are crucial to avoid racemization.
Modern asymmetric synthesis techniques, such as the use of chiral catalysts, can also be employed to introduce chirality during the synthetic sequence. For example, asymmetric hydrogenation of a suitably functionalized pyrazine precursor could establish the chiral center on the side chain. rsc.org
Modern Synthetic Strategies
Contemporary approaches to pyrazine synthesis often focus on improving efficiency, safety, and sustainability, with biocatalysis emerging as a powerful tool.
Biocatalytic Synthesis of Pyrazine Derivatives
Biocatalysis offers several advantages for the synthesis of pyrazines, including high selectivity, mild reaction conditions, and the use of renewable resources. elsevierpure.com Enzymes such as transaminases and O-methyltransferases have been successfully employed in the synthesis of pyrazine analogues.
Amine transaminases (ATAs) can be used to generate α-amino ketones from α-diketones in a regioselective manner. nih.gov These enzymatically produced α-amino ketones can then undergo spontaneous dimerization to form pyrazines. nih.gov This chemo-enzymatic approach allows for the synthesis of symmetrically substituted pyrazines under mild, aqueous conditions. nih.gov
The final and crucial step in the biosynthesis of many methoxypyrazines is the O-methylation of a hydroxypyrazine precursor. This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). nih.gov In wine grapes, for example, specific OMTs have been identified that catalyze the methylation of 2-hydroxy-3-isobutylpyrazine (IBHP) and 2-hydroxy-3-isopropylpyrazine (IPHP) to their corresponding methoxy derivatives. nih.gov The activity of these enzymes is closely linked to the accumulation of methoxypyrazines in the grapes. nih.gov This enzymatic methylation represents a green and highly specific alternative to chemical methylation methods.
Recent research has also explored the use of whole-cell biocatalysts for pyrazine synthesis. For instance, a novel biocatalytic method using L-threonine dehydrogenase from Cupriavidus necator has been developed to produce aminoacetone in situ from L-threonine. nih.gov The aminoacetone then dimerizes and can react with various electrophiles to form a diverse range of asymmetrically substituted pyrazines with yields of up to 96%. nih.gov This approach integrates biocatalysis with green chemistry principles to provide a sustainable route for the industrial production of complex pyrazines. nih.gov
The following table summarizes some examples of modern synthetic approaches.
| Approach | Key Enzyme/Catalyst | Precursors | Product Type | Reported Yields |
| Chemo-enzymatic | Amine Transaminase (ATA) | α-diketone, amine donor | Symmetrical pyrazines | Not specified |
| Biosynthesis | O-Methyltransferase (OMT) | Hydroxypyrazine, SAM | Methoxypyrazine | Not specified |
| Whole-cell biocatalysis | L-threonine dehydrogenase | L-threonine, electrophiles | Asymmetrical pyrazines | Up to 96% |
Continuous-Flow Systems in Pyrazinamide (B1679903) Derivative Synthesis
Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. mdpi.com In the context of pyrazine compounds, these systems have been successfully developed for the synthesis of pyrazinamide and its derivatives, which share a core structure with many flavor-active pyrazines. These methodologies highlight a modern approach applicable to the synthesis of a wide array of pyrazine-based molecules.
One prominent continuous-flow method involves the enzymatic synthesis of pyrazinamide derivatives from pyrazine esters and various amines. researchgate.netnih.gov Researchers have utilized immobilized lipases, such as Lipozyme® TL IM from Thermomyces lanuginosus, as a biocatalyst. researchgate.netnih.govresearchgate.net In a typical setup, streams of a pyrazine ester and an amine dissolved in a suitable solvent are pumped through a reactor column packed with the immobilized enzyme. nih.gov This strategy was found to be highly efficient, with significant yield achieved in a much shorter time compared to batch reactions. For instance, a reaction time of just 20 minutes at 45°C in a continuous-flow microreactor was sufficient to produce a high yield of the desired pyrazinamide derivative, whereas a comparable batch process required 17 hours. nih.gov The use of greener solvents like tert-amyl alcohol further enhances the environmental credentials of this method. researchgate.netnih.gov
A variety of substrates, including aliphatic amines and benzylamines, can be used, demonstrating the versatility of the system for creating a library of 23 different pyrazinamide derivatives. researchgate.net
Table 1: Comparison of Continuous-Flow vs. Batch Synthesis of a Pyrazinamide Derivative
| Parameter | Continuous-Flow System | Shaker Reactor (Batch) |
|---|---|---|
| Reaction Time | 20 minutes | 17 hours |
| Temperature | 45 °C | 45 °C |
| Catalyst | Lipozyme® TL IM | Lipozyme® TL IM |
| Solvent | tert-amyl alcohol | tert-amyl alcohol |
| Efficiency | High Space-Time Yield | Low Space-Time Yield |
Data sourced from research on pyrazinamide derivative synthesis. nih.gov
Another innovative approach integrates the catalytic flow hydration of a pyrazinecarbonitrile (B1219330) into a seamless synthesis and crystallization process. rsc.org In this system, a packed bed column of manganese dioxide (MnO₂) catalyzes the hydration of the nitrile group to form pyrazinamide. rsc.orgresearchgate.net The output from this flow reactor is directly connected to a tubular crystallizer, allowing for a continuous transition from synthesis to purification and solid-form control. rsc.org
Synthesis of Structural Analogues and Isomers for Research Purposes
The synthesis of structural analogues and isomers of pyrazines is fundamental for various research applications, including structure-activity relationship (SAR) studies, metabolic investigations, and the development of analytical standards. rsc.orgresearchgate.net Creating a diverse set of related molecules allows researchers to probe the specific structural features responsible for a compound's biological activity or sensory properties.
For SAR studies, researchers systematically modify a parent structure to observe the effect on its biological efficacy. For example, in the development of anti-tubercular agents, a series of N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives were synthesized with various substituents on the phenyl ring. rsc.org Modifications included adding electron-donating groups (-OMe), alkyl groups (t-butyl), and halogens (Cl, Br) at different positions (ortho, meta, para) to determine which substitutions enhanced the anti-mycobacterial activity. rsc.org This systematic approach led to the identification of compounds with significantly higher potency. rsc.org
The synthesis of labeled analogues, particularly deuterated ones, is crucial for quantitative analysis and metabolic studies. researchgate.net Efficient synthetic routes for deuterated versions of 2-methoxy-3-isopropylpyrazine and 2-methoxy-3-isobutylpyrazine have been developed. researchgate.net These methods typically involve the condensation of glyoxal with an appropriate α-amino acid amide, followed by methylation. researchgate.net The resulting labeled pyrazines serve as indispensable internal standards in mass spectrometry-based quantification, allowing for precise measurement of their non-labeled counterparts in complex matrices like food or biological samples. researchgate.net
Furthermore, the synthesis of positional isomers and analogues with different functional groups is explored to understand their chemical and biological profiles. One strategy involves the condensation of 1,2-aminoalcohols with Boc-protected amino acids, followed by cyclization, aromatization, and introduction of the methoxy group to create asymmetrically substituted methoxypyrazines. researchgate.net Similarly, chloro-substituted pyrazine analogues have been prepared to investigate their functional selectivity at different receptor subtypes, demonstrating how subtle structural changes can lead to significant differences in biological function. rsc.org
Table 2: Examples of Synthesized Pyrazine Analogues and Their Research Purpose
| Analogue Type | Synthetic Approach | Research Purpose |
|---|---|---|
| Substituted Benzamides | Coupling of pyrazine-2-carbonyl chloride with various substituted amines. rsc.org | Structure-Activity Relationship (SAR) studies for anti-tubercular drugs. rsc.org |
| Deuterated Alkylpyrazines | Condensation of glyoxal with a deuterated α-amino acid amide, followed by methylation. researchgate.net | Internal standards for quantitative mass spectrometry analysis. researchgate.net |
| Chloropyrazine Derivatives | Chloro-substitution on the pyrazine ring of an azabicyclic pyrazine. rsc.org | Investigating functional selectivity at muscarinic receptor subtypes. rsc.org |
| Asymmetric Methoxypyrazines | Condensation of 1,2-aminoalcohols with protected amino acids. researchgate.net | Creating novel structures for chemical and biological screening. researchgate.net |
Advanced Analytical Methodologies for 3 Sec Butyl 2 Methoxy 5 Methylpyrazine
Chromatographic Separation Techniques
Gas chromatography (GC) is the foremost analytical method for determining methoxypyrazines, including SBMP, due to their volatility. bio-conferences.org High-performance liquid chromatography (HPLC) also serves as a viable, albeit less common, alternative. nih.gov
High-Resolution Gas Chromatography
High-resolution gas chromatography, primarily achieved through the use of capillary columns, is fundamental to the analysis of trace volatile compounds like SBMP. researchgate.net Capillary columns, characterized by their small internal diameter and long length, provide a significantly higher number of theoretical plates compared to packed columns, resulting in superior separation efficiency and peak resolution. This high resolving power is critical for separating target analytes from the hundreds of other volatile compounds present in complex samples such as wine. researchgate.net
Most modern GC methods for methoxypyrazine analysis, including those coupled with mass spectrometry or NPD, employ capillary columns. bio-conferences.orgopenagrar.de Typical columns are made of fused silica (B1680970) with stationary phases of varying polarity, such as poly(5%-diphenyl-95%-dimethylsiloxane) or polyethylene (B3416737) glycol, to achieve the desired separation. bio-conferences.org The use of two capillary columns of differing polarity can further enhance the reliability of identification. openagrar.de
Chiral Gas Chromatography for Enantiomeric Resolution
3-(sec-Butyl)-2-methoxy-5-methylpyrazine possesses a chiral center at the secondary butyl group, meaning it can exist as two non-superimposable mirror images, or enantiomers. Chiral gas chromatography is a specialized technique used to separate these enantiomers. mdpi.com This is typically achieved using a chiral stationary phase (CSP), often based on derivatized cyclodextrins, which interacts differently with each enantiomer, causing them to elute from the column at different times. gcms.czkhanacademy.org
A study specifically investigating the enantiomeric distribution of SBMP utilized different chiral stationary phases to resolve its (R)- and (S)-enantiomers. nih.gov The elution order of the enantiomers was found to be dependent on the specific CSP used, providing a robust method for confirmation. For example, the elution order was reversed on a heptakis-(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin phase compared to an octakis-(6-O-methyl-2,3-di-O-pentyl)-γ-cyclodextrin phase. nih.gov This research determined that in various vegetables and other natural sources, only the (S)-SBMP enantiomer was detected. nih.gov
Table 2: Chiral Stationary Phases for SBMP Enantiomeric Resolution
| Chiral Stationary Phase (CSP) | Elution Order | Application Note |
|---|---|---|
| Heptakis-(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin | (R)-SBMP before (S)-SBMP | Provides reversed elution order, useful for confirmation. |
| Octakis-(6-O-methyl-2,3-di-O-pentyl)-γ-cyclodextrin | (S)-SBMP before (R)-SBMP | Used for primary enantiomeric differentiation. |
Data sourced from a study on the enantiodifferentiation of 3-sec-butyl-2-methoxypyrazine. nih.gov
Multi-Dimensional Gas Chromatography
Multi-dimensional gas chromatography (MDGC) techniques, such as heart-cut MDGC (H/C MDGC) and comprehensive two-dimensional GC (GC×GC), provide exceptionally high separation power for analyzing trace compounds in highly complex matrices. nih.govchromatographyonline.com These methods use two columns, typically with different stationary phases, to achieve a more refined separation than is possible with a single column. chromatographyonline.com
In H/C MDGC, specific portions (heart-cuts) of the eluent from the first column containing analytes of interest are selectively transferred to a second column for further separation. nih.gov GC×GC involves the continuous transfer of small fractions of eluent from the first dimension ((1)D) column to the second dimension ((2)D) column, creating a highly detailed two-dimensional chromatogram. nih.govresearchgate.net
Both techniques have been applied to the analysis of SBMP. nih.gov H/C MDGC coupled with mass spectrometry (MS) was sufficient for analysis at the parts-per-billion level. nih.gov For more sensitive parts-per-trillion level analysis, H/C MDGC-MS/MS or GC×GC with time-of-flight mass spectrometry (GC×GC-TOFMS) was necessary. nih.gov These advanced methods are crucial for detecting the sub-aroma threshold concentrations of SBMP in matrices like wine. mdpi.com
High-Performance Liquid Chromatography (HPLC)
While gas chromatography is the predominant method for volatile pyrazines, high-performance liquid chromatography (HPLC) is also a viable analytical technique. nih.govacs.org HPLC separates compounds based on their interactions with a stationary phase packed into a column and a liquid mobile phase. For methoxypyrazines, analysis can be performed on mixed-mode stationary phase columns. sielc.com
An analytical method using a Primesep 100 mixed-mode column with an isocratic mobile phase of water, acetonitrile, and a sulfuric acid buffer has been described for 2-methoxypyrazine, with detection at 200 nm using a UV detector. sielc.com Although less common for SBMP, HPLC methods have been developed for other methoxypyrazines, demonstrating recoveries of 52.9% for 3-isobutyl-2-methoxypyrazine from spiked wine with a detection level of 1.2 µg/L. acs.org While GC is often preferred for its sensitivity with volatile compounds, HPLC can be a useful tool, particularly in laboratories where GC-MS is not available. nih.govmdpi.com
Mass Spectrometric Identification and Quantification
Mass spectrometry (MS), especially when coupled with gas chromatography (GC-MS), is the definitive method for both the identification and quantification of this compound. nih.govresearchgate.net MS provides high molecular specificity and sensitivity, which are essential for dealing with the low concentrations and complex chemical environment of wine and food samples. researchgate.net
Identification is achieved by comparing the mass spectrum of a chromatographic peak—a unique pattern of mass-to-charge (m/z) fragments—with that of an authentic standard or a reference library. researchgate.net For quantification, techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) in tandem mass spectrometry (MS/MS) are used. nih.gov These methods involve monitoring only specific, characteristic ions of the target analyte, which dramatically increases sensitivity and selectivity by filtering out background noise from the matrix.
For SBMP, a GC-MS/MS method was developed that allowed for detection at sub-aroma threshold concentrations. mdpi.com The validation of this method showed excellent linearity (R² > 0.999) and recoveries between 94.3% and 101.3% for SBMP in various wine types. mdpi.com The limit of detection for SBMP was established at the sub-ng/L level, demonstrating the extreme sensitivity of modern MS techniques. mdpi.comnih.gov
Table 3: Comparison of Advanced GC-MS Techniques for SBMP Analysis
| Technique | Detection Level | Application Note |
|---|---|---|
| H/C MDGC-MS (SIM) | Parts per billion (ppb) | Sufficient for higher concentration analysis. nih.gov |
| H/C MDGC-MS/MS | Parts per trillion (ppt) | Necessary for ultra-trace level analysis. nih.gov |
| GC×GC-TOFMS | Parts per trillion (ppt) | Provides high sensitivity and comprehensive sample analysis. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. nih.govresearchgate.net This method combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. In a typical GC-MS analysis, the compound is first volatilized and separated from other components in a sample as it passes through a long, narrow capillary column. sigmaaldrich.com The choice of column, often with a non-polar or semi-polar stationary phase, is crucial for resolving the analyte from interfering matrix components. nih.govopenagrar.de Following separation, the molecule enters the mass spectrometer, where it is ionized and fragmented, yielding a unique mass spectrum that serves as a chemical fingerprint.
The NIST Chemistry WebBook provides fundamental data for this compound, including its chemical formula (C₁₀H₁₆N₂O) and molecular weight (180.25 g/mol ), which are foundational for any MS-based analysis. nih.govnist.gov Techniques such as Headspace Solid-Phase Microextraction (HS-SPME) are frequently employed for sample preparation, allowing for the pre-concentration of volatile pyrazines from a sample matrix before introduction into the GC-MS system. mdpi.comscispace.com This enhances sensitivity, which is crucial given the extremely low sensory detection thresholds of many pyrazines. mdpi.comresearchgate.net
Upon ionization, the molecule will form a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 180). The primary fragmentation pathways for alkyl-methoxy-pyrazines involve cleavages at the alkyl and methoxy (B1213986) substituents.
Loss of the sec-Butyl Group: A common fragmentation is the cleavage of the C-C bond between the pyrazine (B50134) ring and the sec-butyl group. This results in the loss of a C₄H₉ radical (57 Da), leading to a prominent fragment ion.
Benzylic-type Cleavage: The most characteristic fragmentation for many alkylpyrazines is the alpha-cleavage of the alkyl side chain. For the sec-butyl group, this involves the loss of an ethyl radical (C₂H₅•, 29 Da), resulting in a stable, resonance-delocalized cation. This is often the base peak in the spectrum.
Loss of Methoxy Group: Cleavage of the O-CH₃ bond can lead to the loss of a methyl radical (•CH₃, 15 Da) or a neutral methoxy radical (•OCH₃, 31 Da).
Loss of Propylene (B89431): A McLafferty-type rearrangement can also occur, leading to the loss of a neutral alkene, such as propylene (C₃H₆, 42 Da), from the sec-butyl group.
Based on the analysis of its close isomer, 2-sec-butyl-3-methoxypyrazine (B29486), key fragment ions are expected at m/z 151 (loss of an ethyl group) and 124 (further loss of HCN or other small fragments). openagrar.de A similar pattern would be anticipated for this compound.
Table 1: Predicted Key Mass Fragments for this compound in GC-EI-MS
| m/z (Mass-to-Charge Ratio) | Predicted Lost Fragment | Description |
| 180 | - | Molecular Ion (M⁺•) |
| 165 | •CH₃ | Loss of a methyl radical from the methoxy group |
| 151 | •C₂H₅ | Alpha-cleavage within the sec-butyl group |
| 123 | •C₄H₉ | Loss of the entire sec-butyl group |
For highly sensitive and selective quantification, especially in complex matrices like wine or food, tandem mass spectrometry (MS/MS) is employed, most commonly in the Multiple Reaction Monitoring (MRM) mode. researchgate.netnih.gov MRM, also known as Selected Reaction Monitoring (SRM), provides a significant enhancement in signal-to-noise ratio compared to single-quadrupole selected ion monitoring (SIM). mdpi.comresearchgate.net
The technique involves two stages of mass filtering. First, a specific precursor ion (typically the molecular ion, M⁺•, or a major fragment ion) of the target analyte is selected in the first quadrupole (Q1). This ion is then passed into a collision cell (Q2), where it is fragmented through collision-induced dissociation (CID). Finally, the third quadrupole (Q3) is set to monitor only for a specific, characteristic fragment ion (product ion). nih.govresearchgate.net This precursor-to-product ion "transition" is highly specific to the target compound, effectively filtering out chemical noise from co-eluting matrix components. researchgate.net
Research on related methoxypyrazines, such as 2-sec-butyl-3-methoxypyrazine (SBMP) and 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP), has established optimized MRM transitions that allow for quantification at the nanogram per liter (ng/L) level. researchgate.netnih.gov For this compound, similar transitions would be developed by first identifying its stable precursor ion (e.g., m/z 181, [M+H]⁺ in chemical ionization, or m/z 180 in EI) and then identifying its most intense and specific product ions.
Table 2: Representative MRM Transitions for Quantification of Methoxypyrazines
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application Notes |
| 2-sec-Butyl-3-methoxypyrazine (SBMP) | 167 | 125 | Used for quantification in wine analysis. nih.gov |
| 2-Isobutyl-3-methoxypyrazine (IBMP) | 167 | 125 | Commonly monitored pyrazine in grapes and wine. researchgate.netnih.gov |
| 2-Isopropyl-3-methoxypyrazine (IPMP) | 153 | 138 | Key aroma compound in various foods and beverages. mdpi.comnih.gov |
| Predicted for Target Compound | 181 | 125 | Hypothetical transition based on expected fragmentation. |
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) provides an alternative and powerful approach for the unambiguous identification of this compound. longdom.org Unlike nominal mass instruments (like most quadrupole-based systems), which measure mass to the nearest integer, HRMS instruments (such as Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)) can measure m/z values to three or four decimal places with high accuracy (typically < 5 ppm). longdom.org
This capability is crucial for determining the elemental formula of an unknown or confirming the identity of a known compound. For example, the exact mass of this compound (C₁₀H₁₆N₂O) is 180.1263 Da. nih.gov An HRMS instrument could measure the ion at, for instance, 180.1261 Da. This high mass accuracy allows for the confident exclusion of other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas) that might be present in the sample, thereby greatly increasing the certainty of identification. This is particularly useful when authentic reference standards are unavailable for comparison. nih.gov
Hyphenated Techniques in Aroma Profiling
To fully understand the sensory impact of this compound, mass spectrometry is often coupled with other specialized techniques that provide complementary information on its aromatic character and facilitate its isolation for further study.
Gas Chromatography-Olfactometry (GC-O) is a powerful bioassay that directly links the chemical information from the GC with human sensory perception. In a GC-O system, the effluent from the gas chromatography column is split, with one portion directed to a standard detector (like an MS or FID) and the other to a sniffing port. A trained panelist sniffs the effluent and records the time and description of any detected odors.
When a compound is identified as a key aroma component, it may be necessary to isolate it in a pure form for further structural confirmation (e.g., by Nuclear Magnetic Resonance, NMR) or for use in sensory reconstitution studies. Preparative Gas Chromatography (Prep-GC) is a technique used for this purpose. oup.com
Prep-GC operates on the same principles as analytical GC but utilizes wider-bore columns capable of handling larger sample volumes. As the target compound elutes from the column, it is collected in a cooled trap. This process can be repeated over multiple injections to accumulate a sufficient quantity of the purified analyte. Studies on related pyrazines have successfully used micropreparative techniques to collect nanogram to microgram quantities from complex mixtures for definitive identification. oup.comnih.gov This isolation is often the final step in confirming the structure of a novel or important flavor compound.
Sample Preparation Techniques for Complex Matrices
Effective sample preparation is a critical first step to isolate and concentrate this compound from interfering matrix components.
Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted, solvent-free sample preparation technique for the analysis of volatile and semi-volatile organic compounds. mdpi.com This method involves the exposure of a fused-silica fiber coated with a stationary phase to the headspace above a sample. The analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. mdpi.com Following extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption and subsequent analysis. mdpi.com
For the analysis of alkylmethoxypyrazines, including the sec-butyl variant, various fiber coatings have been investigated to achieve optimal extraction efficiency. Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are frequently reported to provide the best results, especially in alcoholic matrices like wine. vt.eduresearchgate.net This technique is favored for its simplicity, automation potential, and high sensitivity, which is essential for detecting the low concentrations typical of this pyrazine. mdpi.comnih.gov
The complexity of different matrices necessitates the development of optimized and sometimes matrix-specific extraction protocols.
Grapes and Wines: In wine analysis, a common interference is ethanol (B145695), which can decrease the extraction efficiency of the SPME fiber. vt.edu To mitigate this, a preliminary distillation step of the wine sample, after acidification to approximately pH 0.5, can be employed to remove ethanol and other volatile interferences before proceeding with HS-SPME. nih.govresearchgate.net For grapes, a homogenization step, such as bead-milling of the whole berries with a deuterated internal standard, is used to release the analyte from the solid matrix prior to HS-SPME analysis. nih.gov
Alternative Sorptive Techniques: Besides HS-SPME, other methods like stir-bar sorptive extraction (SBSE) and headspace sorptive extraction (HSSE) have been validated and compared for methoxypyrazine analysis. researchgate.net SBSE, in particular, has been shown to offer very low detection limits (below 0.08 ng/L) for alkyl-methoxypyrazines in wine. researchgate.net
General Food Matrices: Alkylmethoxypyrazines are key aroma components in vegetables like bell peppers, peas, and asparagus. tesisenred.net While specific methods for this compound in coffee are less detailed in the available literature, the principles of HS-SPME and other optimized extraction techniques used for grapes and wine are broadly applicable to other complex food and beverage matrices.
Optimization of Analytical Parameters
To achieve the highest sensitivity and accuracy, analytical parameters for extraction and analysis must be carefully optimized.
The chemical composition of the sample matrix significantly affects the partitioning of the analyte into the headspace and its subsequent extraction.
Ethanol: In wine matrices, the concentration of ethanol has a pronounced effect. An increase in ethanol content from 0% to 20% (v/v) leads to an exponential decrease in the recovery of methoxypyrazines during HS-SPME. vt.edu
pH: The pH of the sample is another critical factor. As nitrogen-containing basic compounds, pyrazines become significantly ionized in highly acidic conditions, which reduces their volatility. vt.edu Studies have shown an extensive loss of analytes in the headspace at a pH below 2. vt.edu Conversely, adjusting the pH can be used to suppress the volatility of certain interfering compounds.
Phenolics: Investigations into the effect of selected phenolic compounds on the headspace concentration of alkylmethoxypyrazines have shown no measurable impact. vt.edu
Ionic Strength: The addition of salt, such as sodium chloride (NaCl), to the sample is a common strategy to increase the ionic strength of the aqueous phase. This "salting-out" effect reduces the solubility of the analyte and promotes its transfer to the headspace, thereby increasing extraction efficiency. The addition of 30% (w/v) NaCl has been shown to yield the highest analyte recoveries with DVB/Carboxen™/PDMS fibers. vt.edu
Table 1: Influence of Matrix Components on Alkylmethoxypyrazine Recovery
| Matrix Component | Effect on Recovery | Optimal Condition/Observation | Citation |
| Ethanol | Exponential Decrease | Lower ethanol content improves recovery. | vt.edu |
| pH | Reduced volatility at low pH | Extensive analyte loss observed below pH 2. | vt.edu |
| Phenolics | No measurable impact | --- | vt.edu |
| Ionic Strength (Salt) | Increased Recovery | 30% (w/v) NaCl addition enhances extraction. | vt.edu |
Extraction time and temperature are interdependent parameters that must be co-optimized for HS-SPME. Higher temperatures can increase the volatility of the analyte but may also affect the stability of the SPME fiber and the analyte itself.
Studies have shown that for DVB/Carboxen™/PDMS fibers, an extraction temperature of 50°C for 30 minutes results in the highest recoveries of alkylmethoxypyrazines. vt.edu Other methods have found optimal temperatures to be between 30°C and 45°C for a 30-minute extraction. researchgate.net In another study focusing on grape analysis, good accuracy was achieved with a shorter 10-minute extraction at a higher temperature of 80°C, though sensitivity continued to increase with extraction times up to 140 minutes. nih.gov This highlights that the optimal conditions can vary depending on the specific matrix and analytical objective (e.g., high throughput vs. maximum sensitivity).
Table 2: Examples of Optimized HS-SPME Time and Temperature
| Fiber Type | Matrix | Temperature (°C) | Time (min) | Outcome | Citation |
| DVB/CAR/PDMS | Synthetic Wine | 50 | 30 | Highest analyte recoveries. | vt.edu |
| PDMS | Synthetic Wine | 35 | 30 | Lower analyte recoveries. | vt.edu |
| DVB/CAR/PDMS | Red Wine | 40 | 30 | Rapid and automated method. | researchgate.net |
| DVB/CAR/PDMS | Grape Homogenate | 70 | 18 | Optimized for GC-MS analysis. | mdpi.com |
| Not specified | Grape Homogenate | 80 | 10 | Good accuracy for routine analysis. | nih.gov |
Spectroscopic Characterization (e.g., NMR Spectroscopy for Structural Elucidation)
While chromatographic techniques coupled with mass spectrometry (MS) are the primary tools for the quantification of this compound, spectroscopic methods like Nuclear Magnetic Resonance (NMR) are indispensable for the unambiguous structural elucidation of the molecule.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound (C₁₀H₁₆N₂O), ¹H NMR would reveal the chemical shift, integration, and splitting patterns for the protons of the sec-butyl group, the methoxy group, the methyl group on the pyrazine ring, and the lone proton on the pyrazine ring. Similarly, ¹³C NMR would identify the number and chemical environment of all carbon atoms in the molecule. Although specific, published NMR spectral data for this compound is not widely available in reviewed literature, the technique remains the definitive method for confirming the precise isomeric structure.
Mass spectrometry, particularly when used with gas chromatography (GC-MS), provides key information through the compound's mass spectrum, which shows its molecular weight and fragmentation pattern, aiding in its identification. The nominal molecular weight of this compound is 180 g/mol . nist.govnih.gov
Ecological and Biological Occurrence and Distribution
Presence in Plant Species
While a variety of methoxypyrazines are known to be present in the plant kingdom, the distribution of 3-(sec-butyl)-2-methoxy-5-methylpyrazine appears to be more specific.
Current scientific literature does not extensively report the presence of this compound in Vitis vinifera (grape berries and wines). While other methoxypyrazines, such as 3-isobutyl-2-methoxypyrazine (IBMP) and 3-isopropyl-2-methoxypyrazine (IPMP), are well-documented and known to contribute to the vegetative or "green" aromas in certain wine grape varieties like Cabernet Sauvignon, Cabernet Franc, and Merlot, the same cannot be definitively stated for this compound based on available research. researchgate.net
The occurrence of this compound in a range of common vegetables is not widely documented in scientific studies. Many vegetables are known to contain other methoxypyrazines that contribute to their characteristic aromas; for instance, IBMP is a key aroma compound in green bell peppers. adelaide.edu.au However, specific identification of this compound in peas, asparagus, tomatoes, potatoes, lettuce, beans, beetroot, green pepper bell, and sponge gourd is not consistently reported.
One notable exception is its identification in the volatile extract of the root of Panax ginseng (Korean ginseng). researchgate.netscribd.com This finding suggests a potential role for this compound in the characteristic aroma profile of this medicinal plant.
Research on the factors influencing the concentration of methoxypyrazines in plants has largely centered on more abundant derivatives like IBMP. For these compounds, it is known that variety, maturation stage, climate, soil type, and light exposure play crucial roles in their biosynthesis and degradation. researchgate.net For example, increased sun exposure on grape clusters is generally correlated with a decrease in IBMP concentrations. However, specific research detailing how these factors directly influence the concentration of this compound in plants is limited.
Occurrence in Microorganisms and Microbial Ecosystems
The production of this compound has been more definitively established in the microbial world, where it contributes to the volatile profiles of specific bacterial cultures.
Several studies have identified bacteria capable of producing this compound. Notably, this compound has been identified as a metabolite in cultures of Cedecea davisae. adelaide.edu.auasm.orgnih.govasm.orgnih.govresearchgate.net Additionally, it has been detected in cultures of certain Serratia species, including Serratia rubidaea. asm.orgnih.govasm.orgnih.govresearchgate.net The production of this pyrazine (B50134) derivative by these bacteria highlights the role of microorganisms in generating potent aroma compounds in various environments.
Table 1: Bacterial Cultures Identified as Producers of this compound
| Bacterial Species | Reference |
| Cedecea davisae | adelaide.edu.auasm.orgnih.govasm.orgnih.govresearchgate.net |
| Serratia rubidaea | asm.orgnih.govasm.orgnih.govresearchgate.net |
Detection in Animal Systems
The presence of this compound has been identified in specific animal contexts, particularly in relation to chemical signaling and symbiotic microbial relationships.
Symbiotic Relationships (e.g., Skin Bacteria in Frogs)
A significant occurrence of this compound is documented in the context of a symbiotic relationship between bacteria and amphibians. Research on the South American tree frog, Boana prasina, has shown that this compound is a key component of the volatile chemical profile of its skin secretions. pnas.orgamphibiaweb.org
The origin of this pyrazine has been traced to a symbiotic bacterium, a strain of Pseudomonas sp., isolated from the frog's skin. pnas.org This bacterium is present in nearly all examined individuals from different locations and is retained even in captive conditions, indicating a stable symbiotic association. pnas.org
| Abbreviation | Compound Name | Presence in Sex |
|---|---|---|
| MOP 1 | 2-Isopropyl-3-methoxypyrazine | Male & Female |
| MOP 2 | 3-Isopropyl-2-methoxy-5-methylpyrazine | Male & Female |
| MOP 3 | 2-sec-Butyl-3-methoxypyrazine (B29486) | Male (Major) & Female (Minor) |
| MOP 4 | 3-sec-Butyl-2-methoxy-5-methylpyrazine | Male & Female |
Dynamics in Processed Food Products
The formation and concentration of pyrazines are significant in determining the flavor and aroma of many processed foods. These compounds are often associated with roasted, toasty, and nutty notes.
Formation in Heat-Processed Foods (e.g., Maillard Reaction)
Pyrazines are characteristic volatile compounds formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs when food is heated. nih.govresearchgate.net This non-enzymatic browning process is responsible for the desirable flavors in a wide range of foods, including baked goods, roasted coffee, and cooked meat. researchgate.netnih.gov The specific type of amino acid and sugar involved, along with factors like temperature and pH, influences the profile of pyrazines produced. nih.gov
While the Maillard reaction is a well-established pathway for the general formation of pyrazines, the available scientific literature does not provide specific details on the formation of this compound through this mechanism in heat-processed foods.
Levels in Fermented and Roasted Products
The presence of this compound has been linked to microbial activity, which is relevant to fermented products. Certain bacterial strains have been identified as producers of this specific pyrazine. This microbial production pathway is distinct from the heat-induced Maillard reaction. researchgate.net
Research has shown that specific bacteria can synthesize this compound, suggesting it could be a potential flavor component in fermented foods where these microorganisms are present. For instance, some strains of Serratia and Cedecea are known to produce it. researchgate.net
| Bacterial Genus/Species | Associated Pyrazines Produced |
|---|---|
| Cedecea davisae | Major: 3-sec-Butyl-2-methoxypyrazine. Also produces 3-sec-Butyl-2-methoxy-5-methylpyrazine. |
| Serratia strains (e.g., S. rubidaea, S. odorifera) | Major: 3-Isopropyl-2-methoxy-5-methyl-pyrazine. Some strains also produce 3-sec-Butyl-2-methoxy-5-methylpyrazine. |
Regarding roasted products, while pyrazines as a class are fundamental to the aroma of roasted coffee, specific data on the levels of this compound in these products are not detailed in the provided search results. nih.gov Studies on green coffee have identified the related isomer, 3-sec-butyl-2-methoxypyrazine, but not the 5-methyl variant that is the subject of this article. researchgate.netnih.gov
Changes During Post-Harvest Processing (e.g., Coffee Drying)
Post-harvest processing, particularly roasting, dramatically alters the chemical composition of food products like coffee beans, leading to the generation of a complex array of volatile compounds, including numerous pyrazines. nih.govsandiego.edu The intensity and duration of the roast have a significant impact on the final flavor profile, with the concentrations of different furans, pyrroles, and pyrazines changing as the roast progresses. sandiego.edu
For example, studies have shown that concentrations of certain volatile chemicals increase or decrease significantly with the intensity of the roasting conditions. sandiego.edu However, the literature available from the searches does not provide specific data tracking the concentration changes of this compound during post-harvest stages such as drying, fermentation, or roasting of coffee beans.
Biological Activities and Mechanistic Studies of 3 Sec Butyl 2 Methoxy 5 Methylpyrazine
Olfactory and Sensory Impact
The sensory perception of 3-(sec-butyl)-2-methoxy-5-methylpyrazine and related alkyl-methoxypyrazines is characterized by potent and distinctive aromas. These compounds are known for their extremely low odor detection thresholds, allowing them to significantly influence the aromatic profile of various natural products, foods, and beverages even at trace concentrations.
Contribution to Characteristic "Green," "Vegetal," and "Herbaceous" Aromas
While direct sensory data for this compound is specific to potato-like odors, its close structural relatives, particularly 3-alkyl-2-methoxypyrazines (MPs), are renowned for their contribution to "green," "vegetal," and "herbaceous" aromas. nih.govthegoodscentscompany.com For instance, 2-sec-butyl-3-methoxypyrazine (B29486) is described as having a musty, green, vegetative, and peppery scent. thegoodscentscompany.com These compounds are key contributors to the characteristic green and bell pepper notes in many vegetables and are also found in numerous grape varieties, including Cabernet Sauvignon and Sauvignon Blanc. nih.govvt.edu In wine, while a certain level of these green notes can be considered part of the varietal character, excessive concentrations are often associated with unripe grapes and can be perceived as a quality defect. nih.govtdx.cat The intensity and description of the aroma can change with concentration; for example, 2-isobutyl-3-methoxypyrazine (B1223183) can be perceived as musty at low levels, evolving to green pepper and then leafy as the concentration increases. nih.govmdpi.com
Role in "Earthy," "Musty," and "Potato-like" Odors
Research has specifically implicated this compound in "potato-like" odors. A 1985 study identified this compound as one of the pyrazines produced by certain strains of Serratia and Cedecea bacteria, which are responsible for a distinct potatolike odor in cultures. researchgate.net This finding directly links the compound to this specific sensory attribute.
Related methoxypyrazines are also strongly associated with earthy and musty aromas. For example, 2-methoxy-3,5-dimethylpyrazine (B149192) has been identified as the compound responsible for a "fungal must" taint in wine corks. researchgate.net The closely related 3-sec-butyl-2-methoxypyrazine is described as having musty, earthy, and potato-like notes. thegoodscentscompany.com In coffee, a high concentration of alkyl-methoxypyrazines is a primary cause of the "potato taste defect" (PTD), an off-flavor that significantly degrades quality. researchgate.netresearchgate.netnih.gov While 3-isopropyl-2-methoxypyrazine is often the main indicator of PTD, other pyrazines, including 3-sec-butyl-2-methoxypyrazine, are known to contribute to this earthy, raw potato-like off-flavor. researchgate.netnih.gov
Select a compound to see its associated aroma descriptors.
| Compound | Associated Aroma Descriptors | Reference |
|---|---|---|
| This compound | Potatolike | researchgate.net |
| 3-sec-Butyl-2-methoxypyrazine | Musty, green, vegetative, nutty, peppery, potato-like, earthy | thegoodscentscompany.comresearchgate.net |
| 3-Isobutyl-2-methoxypyrazine | Green bell pepper, vegetative, peasy, musty, leafy | nih.govtdx.catmdpi.comnih.gov |
| 2-Methoxy-3,5-dimethylpyrazine | Fungal must, corky, herbaceous, dusty | researchgate.net |
Enantiomeric Specificity in Olfactory Receptor Interactions (for related methoxy-sec-butyl pyrazines)
The biosynthesis of alkyl-methoxypyrazines is believed to originate from natural amino acids, which suggests that these compounds may exist as specific enantiomers in nature. Research into the enantiomeric distribution of the closely related 3-sec-butyl-2-methoxypyrazine (SBMP) has confirmed this hypothesis. Using advanced analytical techniques such as heart-cut multidimensional gas chromatography (H/C MDGC) and comprehensive two-dimensional gas chromatography (GCxGC), studies have successfully separated the enantiomers of SBMP. nih.gov
Investigations across a range of natural sources, including various vegetables, lady beetles (Coccinellidae family), and grapevines (Vitis vinifera), revealed the exclusive presence of the (S)-enantiomer of 3-sec-butyl-2-methoxypyrazine. nih.gov The consistent finding of only (S)-SBMP supports the theory of a stereospecific biosynthetic pathway from natural amino acid precursors. nih.gov This enantiomeric purity is significant for olfactory perception, as it is well-established that different enantiomers of a chiral odorant can elicit different scent characteristics and intensities due to specific interactions with olfactory receptors. While specific receptor binding studies for SBMP enantiomers were not detailed, the identification of a specific olfactory receptor for 2-isobutyl-3-methoxypyrazine, which is competitively inhibited by other bell-pepper odorants, suggests that such specific interactions are critical for the perception of this class of compounds. nih.gov
Impact on Food Quality and Defects (e.g., Wine, Coffee Potato Taste Defect)
The presence of 3-alkyl-2-methoxypyrazines, including the sec-butyl variants, can have a dual impact on food quality, acting as either a positive contributor to varietal aroma or a source of detrimental off-flavors, largely dependent on their concentration.
Wine: In wine, particularly in varieties like Cabernet Sauvignon, Merlot, and Sauvignon Blanc, methoxypyrazines contribute characteristic "vegetative" or "green bell pepper" notes. nih.govtdx.cat At low concentrations, these can be considered an integral part of the wine's complex flavor profile. tdx.cat However, when concentrations become too high—often due to factors like insufficient grape ripeness or excessive sun exposure—these aromas become overpowering and are considered a significant quality defect, masking fruitier notes. nih.govtdx.cat The sensory threshold for 2-isobutyl-3-methoxypyrazine in red wine is estimated to be around 15 ng/L, beyond which the green character becomes pronounced. nih.govresearchgate.net While the concentration of 3-sec-butyl-2-methoxypyrazine in wine is generally low, its potent nature means it can still influence the aroma. tdx.cat
Coffee: In the coffee industry, methoxypyrazines are directly linked to the "potato taste defect" (PTD), a severe off-flavor that renders green coffee beans unusable. researchgate.netresearchgate.net This defect imparts a raw potato or "peasy" aroma to the brewed coffee. researchgate.netresearchgate.net Studies have identified 3-alkyl-2-methoxypyrazines, including 3-isobutyl-2-methoxypyrazine, 3-isopropyl-2-methoxypyrazine, and 3-sec-butyl-2-methoxypyrazine, as the chemical culprits. researchgate.netnih.gov While IPMP is often the primary marker for the defect, sBMP also contributes to the undesirable flavor profile. researchgate.net The defect has been associated with microbial production of these pyrazines following insect damage to the coffee cherries. researchgate.net
Potato: The term "potato-like" odor is fitting, as methoxypyrazines are naturally occurring in potatoes and contribute to their characteristic earthy aroma. researchgate.netthegoodscentscompany.com The compound this compound itself has been identified as a product of bacterial activity that generates a potatolike odor. researchgate.net
Broader Biological Functions of Pyrazine (B50134) Derivatives
The pyrazine ring is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide array of biological activities. mdpi.comtandfonline.comnih.gov This has led to extensive research into synthesizing and evaluating novel pyrazine-containing compounds for various therapeutic applications.
Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)
Pyrazine derivatives have demonstrated significant potential as antimicrobial agents, with various synthesized compounds showing activity against a broad spectrum of pathogens. mdpi.comnih.gov
Antibacterial Activity: Numerous studies have highlighted the antibacterial effects of pyrazine derivatives. For example, a series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and tested against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.com One compound in this series exhibited potent antibacterial activity comparable to the first-line antibiotic ampicillin, with Minimum Inhibitory Concentration (MIC) values of 32 μg/mL against S. aureus and 16 μg/mL against E. coli. mdpi.com Other research has fused pyrazine with other heterocyclic structures, such as pyrazole, to create hybrids with significant action against various bacterial strains. medwinpublishers.commedwinpublishers.com
Antifungal Activity: The antifungal properties of pyrazine derivatives are also well-documented. tandfonline.comnih.gov Studies on pyrazine analogs of chalcones have shown that certain nitro-substituted derivatives exhibit in vitro activity against Trichophyton mentagrophytes comparable to the antifungal drug fluconazole. nih.gov Fused heterocyclic systems, such as pyrazolo-pyridazine derivatives, have also yielded compounds with potent antifungal activity. medwinpublishers.commedwinpublishers.com
Antiviral Activity: The pyrazine scaffold is a component of several compounds investigated for antiviral properties. mdpi.comkarger.comtandfonline.comnih.gov Research has demonstrated the in vitro efficacy of pyrazine derivatives against a range of viruses, including herpes simplex virus (HSV-1), influenza viruses, and SARS-CoV-2. karger.comtandfonline.comnih.gov For instance, a 2,3-dihydroxy-6-bromo-pyrazino-[2,3-β]-pyrazine showed activity against several DNA and RNA viruses. karger.com More recently, pyrazine-triazole conjugates have been synthesized and identified as having significant potency against the SARS-CoV-2 virus, with some showing a better selectivity index than the reference drug Favipiravir. nih.gov
Minimum Inhibitory Concentration (MIC) of Selected Pyrazine Derivatives Against Various Microbes
| Pyrazine Derivative Class | Microorganism | Reported MIC (μg/mL) | Reference |
|---|---|---|---|
| Triazolo[4,3-a]pyrazine derivative (compound 2e) | Staphylococcus aureus | 32 | mdpi.com |
| Triazolo[4,3-a]pyrazine derivative (compound 2e) | Escherichia coli | 16 | mdpi.com |
| Nitro-substituted pyrazine chalcone (B49325) analog | Trichophyton mentagrophytes | Comparable to Fluconazole | nih.gov |
| Pyrazolo-pyridazine derivatives | Gram-positive & Gram-negative bacteria | Significant Action (qualitative) | medwinpublishers.commedwinpublishers.com |
| Pyrazolo-pyridazine derivatives | Fungi | Potent Activity (qualitative) | medwinpublishers.commedwinpublishers.com |
Chemoprotective Activities
Currently, there are no specific studies available in the scientific literature that investigate the chemoprotective activities of this compound. While the volatile oils from Panax ginseng, where this compound is found, have demonstrated cellular defense and antioxidant properties, the specific effects of this pyrazine derivative have not been isolated or reported. nih.govresearchgate.net
Anticancer and Antiproliferative Effects
There is no direct scientific evidence detailing the anticancer or antiproliferative effects of this compound.
However, studies on the broader category of pyrazine derivatives indicate that this class of compounds holds potential for antiproliferative activity. Research on various imidazo[1,2-a]pyrazine (B1224502) derivatives has shown they can inhibit the proliferation of human cancer cell lines. Furthermore, other synthetic pyrazine derivatives have demonstrated significant cytotoxic activity against cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Natural product-pyrazine hybrids are also being explored for their anticancer potential. This broader context suggests a possible, though unconfirmed, area for future investigation for this compound.
Anti-Inflammatory, Analgesic, Antipyretic, and Antioxidant Activities
Direct research on the anti-inflammatory, analgesic, antipyretic, or antioxidant activities of this compound is not available in the current scientific literature.
The compound's presence in Panax ginseng is noteworthy, as various extracts of ginseng are well-documented to possess significant anti-inflammatory and antioxidant properties. nih.govresearchgate.netmdpi.comnih.gov Studies on ginseng's volatile oil, for instance, show it can reduce key inflammatory markers such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov Ginseng extracts also exhibit antioxidant effects by scavenging free radicals and regulating antioxidant enzymes. mdpi.com The role, if any, that this compound plays in these observed effects is yet to be determined.
Receptor and Enzyme Modulation
Specific data on how this compound modulates receptors or enzymes is currently unavailable. Mechanistic studies on other, structurally different pyrazine derivatives have shown interactions with various biological targets. For example, certain anticancer pyrazine derivatives are thought to exert their effects through the inhibition of the Epidermal Growth Factor Receptor (EGFR), while some imidazo[1,2-a]pyrazines show non-selective inhibitory effects on phosphodiesterase (PDE) isoenzymes. These findings highlight potential mechanisms within the broader pyrazine class, but they cannot be directly attributed to this compound without specific investigation.
Role as Semiochemicals and Pheromones
While there are no studies identifying this compound itself as a semiochemical or pheromone, extensive research on its close structural isomers, particularly other alkyl-methoxypyrazines, has established their significant role in chemical communication.
Alkyl-methoxypyrazines are potent, naturally occurring aromatic compounds involved in insect chemical signaling. For example, its isomer, 2-(sec-butyl)-3-methoxypyrazine (SBMP), has been identified as a powerful kairomone that attracts florivorous scarab beetles. These compounds are also major components in the floral scents of various palm species. In the context of food and beverages, methoxypyrazines are recognized as extremely potent odorants that contribute to the aroma profile of products like wine, where they can be grape-derived or introduced by insects such as ladybugs.
Table 1: Research Findings on Related Alkyl-Methoxypyrazines as Semiochemicals
| Compound | Role | Organism(s) | Finding |
| 2-(sec-butyl)-3-methoxypyrazine (SBMP) | Kairomone | Florivorous Scarabs (e.g., Cyclocephala spp.) | Acts as a potent attractant for beetles that feed on palm flowers. |
| 2-isobutyl-3-methoxypyrazine (IBMP) | Kairomone | Florivorous Scarabs | Also identified as an attractant for certain beetle species. |
| 2-isopropyl-3-methoxypyrazine (IPMP) | Odorant / Taint | Ladybugs (Coccinellidae family) | Can be introduced into wine from ladybugs, contributing a "green" aroma. |
Mechanistic Investigations of Biological Activity
Molecular Target Identification and Binding Studies
There are no published molecular target identification or binding studies specifically for this compound. As such, its molecular mechanisms of action remain uninvestigated.
Mentioned Compounds
Structure-Activity Relationship (SAR) Studies of Pyrazine Scaffolds
The biological activity of pyrazine derivatives as odorants is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies in this area aim to understand how modifications to the pyrazine ring and its substituents influence the perceived aroma and the odor detection threshold. The odor strength and character of alkylpyrazines are influenced by both electronic and topological features of the molecule. nih.gov
Research has shown that the type and position of substituent groups on the pyrazine ring play a crucial role in determining their odor properties. ijournalse.org For instance, the length of the alkyl side chain in 3-alkyl-2-methoxypyrazines significantly affects their olfactory notes. Compounds with smaller alkyl chains tend to be described as having "roasted, nutty, and sweet" aromas, whereas those with longer side chains, such as the sec-butyl group in this compound, are associated with "green-like" or "vegetative" odors. oup.com
Quantitative structure-property relationship (QSPR) models have been developed for pyrazine derivatives to predict their odor thresholds based on molecular descriptors. ijournalse.org These studies have highlighted the importance of steric and electrostatic features in determining the green odor of these compounds. mdpi.com The olfactory thresholds of these compounds are extremely low, often in the parts per trillion (ng/L) range, underscoring their high potency as odorants. mdpi.comnih.govnih.gov
The binding affinities of a series of pyrazine odorants to a purified olfactory receptor protein have been shown to correlate with their human odor detection thresholds, providing a clear example of a structure-activity relationship at the molecular level. nih.govjohnshopkins.edu
Table 1: Odor Detection Thresholds of Selected Pyrazine Derivatives This table illustrates the relationship between the structure of various pyrazine compounds and their corresponding odor detection thresholds in water.
| Compound Name | Structure | Odor Description | Odor Detection Threshold (ng/L in water) |
| 3-sec-Butyl-2-methoxypyrazine | C10H16N2O | Green, Earthy, Bell Pepper | 1-2 |
| 3-Isobutyl-2-methoxypyrazine | C9H14N2O | Green Bell Pepper, Vegetative | 2 |
| 3-Isopropyl-2-methoxypyrazine | C8H12N2O | Asparagus, Pea, Earthy | 1-2 |
| 3-Ethyl-2-methoxypyrazine | C7H10N2O | Raw Potato, Earthy | 400-425 |
| 2,3,5-Trimethylpyrazine | C7H10N2 | Nutty, Roasted | 3,000-7,000 |
| 2,3,5,6-Tetramethylpyrazine | C8H12N2 | Roasted, Nutty, Sweet | 400,000-700,000 |
Elucidation of Signaling Pathways Involved in Biological Responses
The primary biological response to this compound documented in scientific literature is its detection by the olfactory system. The elucidation of the signaling pathway involved in this response begins with the interaction of the odorant molecule with specific receptors in the nasal cavity and culminates in the perception of smell in the brain.
The process is initiated when volatile molecules like this compound enter the nasal cavity and are transported across the mucus layer by odorant-binding proteins (OBPs). nih.gov These proteins can reversibly bind to odorants and facilitate their transport to olfactory receptors. oup.com
Specific olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs), are responsible for detecting odorant molecules. Research has identified specific olfactory receptor proteins for methoxypyrazines. nih.govijournalse.orgnih.govjohnshopkins.edu For instance, the olfactory receptor OR5K1 has been identified as a specialized receptor for pyrazine-based key food odors and semiochemicals in mammals. researchgate.netnih.gov The binding of an odorant like a methoxypyrazine to its specific OR triggers a conformational change in the receptor.
This conformational change activates the associated G-protein (typically Gαolf in olfactory neurons), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na+ and Ca2+) into the neuron. This influx depolarizes the cell membrane, generating an action potential that is transmitted along the olfactory nerve to the olfactory bulb in the brain. nih.govnih.gov This complex cascade of events allows for the detection of odorants at extremely low concentrations. nih.gov
Table 2: Key Components of the Olfactory Signaling Pathway for Pyrazines This table outlines the primary molecules involved in the signal transduction of pyrazine odorants.
| Component | Type | Function |
| Odorant Molecule (e.g., 3-sec-Butyl-2-methoxy-5-methylpyrazine) | Ligand | Binds to and activates olfactory receptors. |
| Odorant-Binding Protein (OBP) | Transport Protein | Transports hydrophobic odorants across the aqueous nasal mucus. |
| Olfactory Receptor (OR) (e.g., OR5K1) | G-Protein Coupled Receptor (GPCR) | Binds to specific odorants and initiates the signaling cascade. |
| Olfactory G-protein (Gαolf) | G-protein | Activated by the odorant-bound OR; stimulates adenylyl cyclase. |
| Adenylyl Cyclase | Enzyme | Catalyzes the conversion of ATP to cyclic AMP (cAMP). |
| Cyclic AMP (cAMP) | Second Messenger | Binds to and opens cyclic nucleotide-gated ion channels. |
| Cyclic Nucleotide-Gated (CNG) Ion Channel | Ion Channel | Allows influx of Na+ and Ca2+, leading to depolarization of the neuron. |
Environmental Fate and Bioremediation Potential
Environmental Pathways and Persistence
The environmental fate of a chemical compound is dictated by its physical and chemical properties and its interactions with various environmental compartments. For 3-(sec-Butyl)-2-methoxy-5-methylpyrazine, its volatility suggests a potential for atmospheric distribution, while its production by microorganisms points to its possible introduction into soil and water systems.
Occurrence in Environmental Compartments (e.g., Air, Water)
Direct quantitative data on the concentration of this compound in ambient air and water are limited. However, the inherent volatility of pyrazines makes them susceptible to release into the atmosphere from their sources. nih.gov These sources can be both natural, such as from microbial activity in soil, and anthropogenic, related to food processing industries. For instance, various alkyl-methoxypyrazines have been identified as contributors to the aroma of raw vegetables and roasted foods. researchgate.net Specifically, 3-sec-butyl-2-methoxypyrazine has been detected in vegetables, and its presence has also been noted in the volatile secretions of certain frog species, indicating a pathway for its release into the environment. researchgate.netresearchgate.net
In aquatic environments, the presence of pyrazines, in general, is a concern for water quality, as they can contribute to off-flavors in drinking water. While specific monitoring data for this compound is scarce, related methoxypyrazines have been detected in river water and wastewater treatment plant effluents, suggesting a potential for this compound to be present in similar matrices. researchgate.net The water solubility of pyrazines, along with their potential for atmospheric deposition, makes water bodies a likely sink for these compounds. adv-bio.com
Limited Data on Biodegradation in Specific Ecosystems (e.g., Marine)
Microbial Degradation in Environmental Contexts
Microorganisms play a crucial role in the cycling of organic compounds in the environment. The degradation of pyrazines by microbial action is a key process in their removal from soil and water.
Isolation and Characterization of Pyrazine-Degrading Microorganisms
While specific microorganisms capable of degrading this compound have not been extensively reported, research has identified bacteria that can utilize various substituted pyrazines as their sole source of carbon and energy. researchgate.net Interestingly, some bacteria are also known producers of this specific pyrazine (B50134). For example, Cedecea davisae has been identified as a producer of 3-sec-butyl-2-methoxypyrazine. researchgate.netadelaide.edu.au The ability of microorganisms to both synthesize and degrade pyrazines highlights their complex interaction with these compounds. The isolation and characterization of microbes that can break down this compound are essential for developing bioremediation strategies. General studies on pyrazine biodegradation have isolated bacteria that show potential for this purpose. researchgate.net
Metabolic Pathways for Pyrazine Biotransformation by Microbes
The metabolic pathways for the biotransformation of this compound by microorganisms are not yet fully elucidated. However, based on studies of other pyrazines, initial steps in the degradation process are likely to involve oxidation of the side-chains and hydroxylation of the pyrazine ring. researchgate.net For methoxypyrazines, O-demethylation is considered a probable initial degradation step. adelaide.edu.au This process would convert the methoxypyrazine into a hydroxypyrazine, which may then be more susceptible to further degradation and eventual ring cleavage. The complete mineralization of the pyrazine ring by bacteria has been observed, though the specific enzymatic mechanisms are still under investigation. researchgate.net
Strategies for Environmental Management
Given the potential for pyrazines to impact water quality and the limited information on their environmental fate, the development of effective management strategies is important. These strategies can range from preventing their release at the source to developing remediation technologies for contaminated sites.
In agricultural contexts, where methoxypyrazines can be naturally present in crops like grapes, management practices focus on controlling their levels to ensure product quality. Viticultural practices such as canopy management, including leaf removal and controlling vine vigor, can influence the accumulation of methoxypyrazines. researchgate.net These practices aim to optimize sun exposure and temperature around the fruit, which can affect the balance between pyrazine synthesis and degradation. adv-bio.com
For environmental contamination, bioremediation presents a promising and sustainable approach. This can involve bioaugmentation, where specific microorganisms known to degrade the target pollutant are introduced to the contaminated site, or biostimulation, which involves enhancing the activity of the indigenous microbial population. mdpi.com The isolation of microorganisms with the ability to degrade this compound would be a critical first step in developing such bioremediation strategies for water or soil contaminated with this compound.
Bioremediation Approaches for Pyrazine Contaminants
The biodegradation of pyrazine compounds is a key area of research for addressing environmental contamination. While information specifically on this compound is limited, studies on the broader class of pyrazines offer significant insights into potential bioremediation strategies.
Scientific investigations have confirmed that pyrazines, which are monocyclic heteroaromatic substances, are biodegradable by both pure and mixed bacterial cultures. researchgate.net Although there is a general scarcity of information on the microbial degradation of pyrazines, some bacteria have been identified that can utilize various substituted pyrazines as their sole source of carbon and energy. nih.gov The initial steps of metabolic breakdown have been characterized in some cases, but the precise mechanisms of pyrazine ring cleavage and the subsequent degradation pathways are still largely under investigation. nih.gov
Research has successfully isolated microorganisms from environments like industrial wastewater and agricultural waste that demonstrate the ability to break down pyrazine compounds. A study conducted in Southwest Nigeria, for instance, identified several bacterial genera capable of utilizing pyrazine as a source of carbon and nitrogen for energy. researchgate.netresearchgate.net This research established the biodegradability of pyrazine by an indigenous tropical bacterial consortium, with gas chromatography providing clear evidence of its mineralization. researchgate.net Over a 21-day period, the initial concentration of pyrazine was reduced from 15 mg/l to a residual 0.175 mg/l. researchgate.netresearchgate.net
Another notable discovery is a strain of Mycobacterium sp. (strain DM-11) that can use pyrazine as a source of nitrogen, carbon, and energy through an aerobic process. researchgate.net
While direct bioremediation studies on this compound are not extensively documented, the approaches used for other nitrogen-containing heterocyclic compounds, such as the herbicide atrazine (B1667683), may offer valuable parallels. nih.govtci-thaijo.org Strategies for atrazine include:
Bioaugmentation : This involves introducing pollutant-degrading microorganisms to a contaminated site. This method has proven highly efficient for atrazine degradation, significantly shortening the time required for remediation compared to natural processes. nih.gov
Biostimulation : This approach involves stimulating the growth and activity of indigenous microorganisms by adding nutrients or other growth-limiting substances. nih.gov
These established bioremediation techniques represent promising avenues for addressing contamination by pyrazine derivatives.
Table 1: Bacterial Genera with Demonstrated Pyrazine Degradation Potential
| Bacterial Genus | Environment of Isolation | Key Findings | Reference |
| Bacillus sp. | Wastewater and cow dung | Part of a consortium that mineralized pyrazine. | researchgate.netresearchgate.net |
| Flavobacterium sp. | Wastewater and cow dung | Part of a consortium that mineralized pyrazine. | researchgate.netresearchgate.net |
| Corynebacterium sp. | Wastewater and cow dung | Part of a consortium that mineralized pyrazine. | researchgate.netresearchgate.net |
| Pseudomonas sp. | Wastewater and cow dung | Part of a consortium that mineralized pyrazine. | researchgate.netresearchgate.net |
| Streptococcus sp. | Wastewater and cow dung | Part of a consortium that mineralized pyrazine. | researchgate.netresearchgate.net |
| Staphylococcus sp. | Wastewater and cow dung | Part of a consortium that mineralized pyrazine. | researchgate.netresearchgate.net |
| Mycobacterium sp. | Not specified | Capable of using pyrazine as a sole source of carbon, nitrogen, and energy. | researchgate.net |
Management of Pyrazine Emissions from Industrial Sources
Pyrazines, including this compound, are synthesized and utilized in various industries, primarily for their potent aroma and flavor characteristics. elsevierpure.comtuwien.ac.atresearchgate.net The major formation of pyrazines often occurs during the heating of food, making the food processing industry a significant source. nih.gov They are also widely used as flavor additives in consumer products, including e-cigarettes, which represents another potential emission pathway. tandfonline.com
Industrial emissions of volatile organic compounds (VOCs) like pyrazines are a critical environmental concern. sbnsoftware.com Facilities that manufacture or extensively use these compounds must implement strategies to minimize their release into the atmosphere. Management of these emissions typically involves a combination of process optimization and the use of specialized pollution control technologies.
Common strategies for mitigating air emissions from industrial chemical use include:
Process Optimization : Modifying production processes to reduce the amount of waste generated and minimize the potential for volatile compounds to escape. sbnsoftware.com
Vapor Recovery Systems : These systems capture VOCs from the air before they can be released, often allowing them to be recycled or reused. sbnsoftware.com
Filtration and Scrubbing : Industrial exhaust streams can be passed through filtration systems or wet/dry scrubbers that capture and neutralize harmful emissions. sbnsoftware.com
Oxidation Technologies : Catalytic or thermal oxidizers are used to destroy VOCs by converting them into less harmful substances like carbon dioxide and water. sbnsoftware.com
While specific regulatory protocols for this compound emissions are not widely detailed, the general principles of industrial hygiene and environmental protection mandate the control of such volatile compounds. Adherence to best management practices and the implementation of effective emission control technologies are essential for industries utilizing pyrazine derivatives. sbnsoftware.com
Table 2: General Technologies for Managing Industrial VOC Emissions
| Technology | Principle of Operation | Applicability for Pyrazine Emissions | Reference |
| Scrubbers | Pollutants are removed from a gas stream by dissolving or absorbing them into a liquid. | Effective for water-soluble or reactive pyrazines. | sbnsoftware.com |
| Catalytic Converters / Oxidizers | A catalyst facilitates the chemical conversion of VOCs into less harmful compounds at lower temperatures. | Highly effective for destroying a wide range of organic compounds like pyrazines. | sbnsoftware.com |
| Filtration Systems | Physical filters (e.g., carbon adsorption) trap VOC molecules from an air stream. | Suitable for capturing pyrazines, especially at lower concentrations. | sbnsoftware.com |
| Vapor Recovery Systems | Vapors are captured and condensed back into liquid form for reuse or proper disposal. | Applicable in storage and transfer operations to prevent the release of pyrazine vapors. | sbnsoftware.com |
Research Applications and Future Directions
Application as Research Probes and Standards
As a well-defined chemical entity, 3-(sec-Butyl)-2-methoxy-5-methylpyrazine and its close analogs serve as critical tools for ensuring accuracy and reproducibility in analytical studies.
Alkoxypyrazines, the chemical class to which this compound belongs, are renowned for their potent aroma and flavor characteristics. These compounds are often associated with nutty, green, and roasted scents. Although specific sensory data for this compound is not extensively detailed in public literature, the properties of structurally similar pyrazines provide a strong indication of its application in sensory evaluation studies. For instance, the related compound 2-sec-butyl-3-methoxypyrazine (B29486) is noted for its green, bell pepper-like aroma and is a key flavor component in certain foods and wines. chemicalbook.comthegoodscentscompany.com
Interactive Table: Sensory Descriptors of Related Methoxypyrazines
| Compound | CAS Number | Odor/Flavor Profile |
|---|---|---|
| 2-Methoxy-3-(1-methylpropyl)pyrazine | 24168-70-5 | Musty, green, vegetative, nutty, peppery, potato-like. chemicalbook.comthegoodscentscompany.com |
| 2-Methoxy-5-methylpyrazine | 2882-22-6 | Noted for use as a flavoring ingredient. thegoodscentscompany.com |
The availability of pure, well-characterized this compound is essential for its use as an analytical standard. The National Institute of Standards and Technology (NIST) includes this compound in its Chemistry WebBook, providing key data such as its formula (C10H16N2O) and molecular weight (180.2468 g/mol ), which is fundamental for its use as a reference material. nist.gov
Certified reference materials are crucial for validating analytical methods, calibrating instruments, and ensuring the quality and consistency of measurements across different laboratories. In the food and beverage industry, for example, such standards are used to monitor the concentration of flavor compounds to maintain product consistency. Deuterium-labeled analogs, such as 2-sec-Butyl-3-methoxy-d3-pyrazine, are also synthesized and used as internal standards in quantitative mass spectrometry-based methods to achieve high accuracy and precision.
Interactive Table: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H16N2O | nist.govnih.gov |
| Molecular Weight | 180.25 g/mol | nih.gov |
| IUPAC Name | 3-butan-2-yl-2-methoxy-5-methylpyrazine | nih.gov |
Chemical Synthesis Building Blocks
The pyrazine (B50134) ring is a versatile scaffold in organic synthesis, and this compound can serve as a valuable starting material or intermediate for creating more complex molecules.
The functional groups present on the this compound ring system—the methoxy (B1213986) group, the sec-butyl group, and the methyl group, along with the nitrogen atoms in the pyrazine ring—offer multiple sites for chemical modification. The pyrazine core can participate in various organic reactions, including cross-coupling reactions, to build more elaborate molecular architectures. scilit.commdpi.com The synthesis of complex natural products and other biologically active molecules often relies on the strategic use of such heterocyclic building blocks. mdpi.com
Researchers are actively designing and synthesizing novel pyrazine-based structures to explore new chemical space and discover molecules with unique properties. By modifying the substituents on the pyrazine ring, chemists can fine-tune the electronic, steric, and physicochemical properties of the resulting compounds. This approach is widely used in materials science and medicinal chemistry. For example, novel pyrazine derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, demonstrating the potential of the pyrazine scaffold in developing new therapeutic agents. mdpi.com
Future Directions in Drug Discovery and Medicinal Chemistry
The pyrazine nucleus is a "privileged" structure in medicinal chemistry, meaning it is a common feature in many biologically active compounds and approved drugs. mdpi.comresearchgate.net Marketed drugs containing a pyrazine ring include treatments for a range of conditions, highlighting the therapeutic potential of this heterocyclic system. mdpi.com
Derivatives of pyrazine have been shown to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects. scilit.commdpi.comnih.gov The future for this compound in this field lies in its potential use as a scaffold or starting material for the synthesis of new drug candidates. By incorporating this pyrazine moiety into larger molecules or by modifying its functional groups, medicinal chemists can develop new compounds with improved potency, selectivity, and pharmacokinetic properties. The exploration of pyrazine-natural product hybrids is a particularly promising area of research, as it combines the structural diversity of natural products with the advantageous properties of the pyrazine core. mdpi.comnih.gov
Exploration of Pyrazine Derivatives as Therapeutic Agents
Pyrazine derivatives have garnered substantial attention for their wide spectrum of pharmacological activities, making them promising candidates for novel therapeutic strategies. nih.gov The pyrazine nucleus, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, is a key structural feature in several clinically approved drugs. mdpi.com Research shows that compounds containing this scaffold exhibit anticancer, anti-inflammatory, antibacterial, antiparasitic, and antioxidant properties. mdpi.comnih.gov
The World Health Organization's 2019 Model List of Essential Medicines includes four drugs containing the pyrazine structure: amiloride, bortezomib, paritaprevir, and pyrazinamide (B1679903), highlighting their importance in human medicine. mdpi.com Bortezomib, for instance, is a first-in-class proteasome inhibitor used in treating multiple myeloma. mdpi.com Another example is AKN-028, a pyrazine-based tyrosine kinase inhibitor that has shown promising preclinical results against acute myeloid leukemia (AML). mdpi.com
Recent reviews, spanning from 2010 to 2024, have detailed the advancements in pyrazine derivatives as anticancer agents, focusing on their chemical diversity and mechanisms of action. nih.gov These compounds often interact with various biological targets to exert their effects. nih.gov The ongoing exploration in this field continues to identify new derivatives with potential therapeutic value for a range of human diseases. mdpi.com
Table 1: Examples of Clinically Used and Investigational Pyrazine-Containing Therapeutic Agents
| Compound | Therapeutic Area | Mechanism of Action (where specified) |
| Bortezomib | Multiple Myeloma | Reversibly inhibits the 26S proteasome. mdpi.com |
| Pyrazinamide | Tuberculosis | A key component of anti-tuberculosis therapy. mdpi.comrsc.org |
| Amiloride | Diuretic/Cardiovascular | Diuretic. mdpi.com |
| Paritaprevir | Hepatitis C | Antiviral. mdpi.com |
| AKN-028 | Acute Myeloid Leukemia (AML) | Tyrosine kinase inhibitor. mdpi.com |
| Botryllazine B | Diabetic Complications (potential) | Inhibits human aldose reductase (ALR2). mdpi.com |
Development of Natural Product-Pyrazine Hybrids
A powerful strategy in drug discovery is the creation of hybrid molecules that combine the pyrazine scaffold with natural products. mdpi.comnih.gov This approach aims to leverage the biological activities of both moieties, often resulting in derivatives with enhanced pharmacodynamic activity and reduced toxicity compared to the parent compounds. mdpi.comnih.gov Natural products are a crucial source for drug discovery, and their combination with heterocyclic structures like pyrazine has yielded compounds with significant therapeutic potential. nih.govresearchgate.net
Researchers have successfully designed and synthesized numerous hybrid compounds and evaluated their biological effects. These hybrids have demonstrated a broad range of activities, including:
Anticancer: Flavonoid-pyrazine hybrids have shown inhibitory effects on colon (HT-29) and breast (MCF-7) cancer cell lines. mdpi.com Similarly, polyphenol-pyrazine hybrids, derived from resveratrol, exhibited inhibitory activity against MCF-7 cells that surpassed the parent compound. nih.gov
Antibacterial: Certain synthesized pyrazine derivatives have displayed excellent anticancer activity against lung cancer (A549) cell lines and notable antibacterial activity against pathogenic microorganisms like Staphylococcus aureus and Escherichia coli. researchgate.net
Antitubercular: Hybrid compounds amalgamating pyrazine and 1,2,4-triazole (B32235) scaffolds have shown noteworthy efficacy against Mycobacterium tuberculosis. rsc.org
This strategy of molecular hybridization is considered an attractive and powerful approach in rational drug design, as it can increase pharmacological activity, improve selectivity, and enhance interaction with multiple biological targets. nih.gov
Integration of Computational Chemistry in Drug Design
Computational chemistry has become an indispensable tool in modern drug discovery, and its application to pyrazine-based drug design is a significant area of research. mdpi.comnih.gov In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular modeling, are used to predict the biological properties of newly designed compounds and to understand their interactions with therapeutic targets. nih.gov
Computational studies provide valuable insights that support and validate biological data. For example, in the development of pyrazine-triazole conjugates as potential antiviral agents against SARS-CoV-2, computational analysis was used to support the observed biological activities. nih.gov Similarly, for hybrid compounds targeting Mycobacterium tuberculosis, Frontier Molecular Orbital (FMO) analysis was conducted to understand charge transfer phenomena and determine chemical reactivity parameters, offering insights into the stability of the designed molecules. rsc.org
These computational approaches offer several advantages:
Prediction of Drug-Likeness: Algorithms can assess whether a designed compound complies with established criteria for drug-likeness, such as Lipinski's rule of five. researchgate.net
ADME Profiling: In silico predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) properties help to identify candidates with favorable pharmacokinetic profiles early in the development process. rsc.orgresearchgate.net
Target Interaction Modeling: Computational studies can model the binding of pyrazine derivatives to their biological targets, lending credence to their inclusion in drug design campaigns. mdpi.com
The integration of these computational tools accelerates the drug development process by allowing researchers to prioritize the synthesis and testing of the most promising candidates, thereby saving time and resources. rsc.orgnih.gov
Advances in Agricultural and Food Science Research
Methoxypyrazines (MPs), including compounds like this compound, are potent aroma compounds found naturally in various plants. mdpi.com They are particularly significant in the grape and wine industry, where they contribute "green" or "vegetative" sensory characteristics. mdpi.comsevenfifty.com
Strategies for Modulating Methoxypyrazine Levels in Crop Cultivation
The concentration of methoxypyrazines in grapes at harvest is a critical factor influencing wine quality, and as such, significant research has focused on viticultural practices to manage their levels. nih.govtdx.cat MPs are known to accumulate in grape berries early in their development and then degrade as the fruit ripens. mdpi.comsevenfifty.com
Key factors and strategies for modulating MP levels in vineyards include:
Sunlight Exposure: Increased exposure of the fruit zone to sunlight is one of the most effective methods for reducing MP concentrations. tdx.cat Practices such as leaf removal and shoot thinning are employed to enhance light penetration into the canopy. tdx.cat
Vine Vigor and Water Status: Soil type can have a decisive influence on MP concentrations, primarily through its effect on vine vigor and water availability. sevenfifty.com Managing irrigation and soil health can help control vegetative growth and, consequently, MP levels.
Harvest Timing: Since MP concentrations decrease markedly with ripening, the timing of harvest is crucial. sevenfifty.comresearchgate.net Delaying harvest allows for further degradation of these compounds, reducing the "green" character in the final wine.
Climate: Climate plays a significant role, with cooler conditions generally leading to higher MP levels in grapes compared to hotter conditions. tdx.catresearchgate.net As climates change, selecting later-maturing cultivars may become a necessary strategy in some regions to achieve optimal ripeness and lower MP concentrations. mdpi.com
These viticultural levers can be manipulated by growers to control the final concentration of methoxypyrazines, aiming for a balance that contributes to the desired aromatic profile of the wine. tdx.cat
Table 2: Influence of Viticultural Practices on Methoxypyrazine Concentrations
| Viticultural Practice | Effect on MP Levels | Rationale |
| Leaf Removal | Decrease | Increases sunlight exposure to the fruit zone, which promotes MP degradation. tdx.cat |
| Shoot Thinning | Decrease | Improves canopy aeration and light penetration. tdx.cat |
| Delayed Harvest | Decrease | Allows for more time for natural degradation of MPs during ripening. sevenfifty.comresearchgate.net |
| Vigor Control | Decrease | Reduces excessive vegetative growth that can shade fruit clusters. sevenfifty.com |
Understanding Microbial Contributions to Food Aroma and Off-Flavors
While methoxypyrazines are endogenous to many plants, microorganisms can also be a source of these potent aroma compounds, contributing to both desirable flavors and undesirable off-flavors in various food products. mdpi.comjst.go.jp The biosynthesis of 3-isopropyl-2-methoxypyrazine by the bacterium Pseudomonas taetrolens has been studied, indicating a microbial pathway for MP production. nih.gov
Research in this area focuses on identifying the specific microorganisms and pathways involved in pyrazine production to develop strategies for controlling their formation. Understanding these microbial contributions is crucial for managing flavor profiles and preventing the occurrence of off-flavors in food and beverage production.
Emerging Research Areas
The versatility of the pyrazine scaffold continues to inspire new avenues of scientific inquiry beyond its established roles. Emerging research is expanding the application of pyrazine derivatives into novel areas of materials science and advanced therapeutics.
One such area is the exploration of pyrazine-embedded antiaromatic polycyclic hydrocarbons. fau.de Researchers have developed strategies to synthesize these complex structures, which feature central pyrazine rings. These novel materials possess unique electronic and optical properties, driven by the localized antiaromaticity of the nitrogen-doped central ring. This line of research opens up new methods for the chemical tailoring of nanographenes, potentially leading to new materials with applications in electronics and photonics. fau.de
In the therapeutic domain, research continues to push boundaries. The development of pyrazine-based conjugates as potential antiviral agents against viruses like SARS-CoV-2 represents a timely and critical area of investigation. nih.gov By hybridizing the pyrazine scaffold with other bioactive moieties, scientists are creating new drug candidates with promising efficacy. nih.gov Furthermore, the investigation into pyrazine derivatives as inhibitors of novel biological targets, such as Bruton's tyrosine kinase (BTK), points toward their potential application in treating a wider range of diseases, including certain cancers and autoimmune disorders.
Interdisciplinary Studies Linking Biochemistry, Sensory Science, and Microbial Ecology
The study of this compound provides a compelling case for research that integrates biochemistry, sensory science, and microbial ecology. Such studies are crucial for understanding how microbial activities in various environments, from soil to food products, translate into specific sensory outcomes.
A foundational study in this area identified the microbial origins of the characteristic "potato-like" odor observed in certain bacterial cultures. nih.govresearchgate.netresearchgate.net Research by Gallois and Grimont (1985) pinpointed specific bacterial species as producers of a complex mixture of pyrazines responsible for this aroma. nih.govresearchgate.net Through gas chromatography and mass spectrometry, they demonstrated that Cedecea davisae and odoriferous strains of Serratia, such as Serratia rubidaea and Serratia odorifera, produce a range of alkyl-methoxypyrazines. nih.govresearchgate.net Notably, 3-sec-butyl-2-methoxy-5-methylpyrazine was identified as one of the pyrazines produced by these strains, directly linking a specific microbial source to the compound. nih.gov This work highlights the ecological niche of these bacteria and their biochemical capacity to influence the sensory profile of their environment.
The interplay between microbial metabolism and sensory perception is a key focus. The presence and activity of these bacteria in food systems or agricultural environments can lead to the formation of such potent aroma compounds, significantly impacting quality and consumer perception. The production of pyrazines by these enterobacterial species is also of potential biotechnological interest. researchgate.net
Future research in this interdisciplinary space could focus on how different environmental conditions (e.g., nutrient availability, temperature) affect the production of this compound by relevant microbes like Serratia and Cedecea. Linking these ecological factors to detailed sensory panel analyses and quantitative chemical data would provide a more complete picture of how microbial ecology shapes the sensory world.
Table 1: Microbial Production and Sensory Profile of Selected Pyrazines
| Pyrazine Compound | Producing Microorganism(s) | Associated Sensory Description(s) | Reference(s) |
| 3-sec-Butyl-2-methoxy-5-methylpyrazine | Serratia odorifera, Serratia rubidaea, Cedecea davisae | Potato-like | nih.govresearchgate.net |
| 3-Isopropyl-2-methoxy-5-methylpyrazine | Serratia odorifera, Serratia rubidaea, Serratia ficaria | Potato-like | nih.gov |
| 3-sec-Butyl-2-methoxypyrazine | Cedecea davisae | Potato-like | nih.gov |
| 3-Isobutyl-2-methoxypyrazine | Serratia and Cedecea strains | Potato-like | nih.gov |
| 3-Isopropyl-2-methoxypyrazine | Serratia and Cedecea strains | Asparagus, Pea, Earthy, Potato | nih.govnih.gov |
Advanced Omics Approaches to Unravel Biosynthetic and Metabolic Networks
While the microbial sources of many pyrazines are known, the specific genetic and enzymatic pathways responsible for their biosynthesis are often not fully elucidated. Advanced "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—are powerful tools for unraveling these complex biosynthetic and metabolic networks.
Genome mining is a particularly promising approach. By scanning the genomes of known pyrazine-producing organisms, researchers can identify putative biosynthetic gene clusters (BGCs). For instance, research on Pseudomonas species led to the discovery of the pvf gene cluster through genome mining. nih.govresearchgate.net Overexpression of this operon revealed its role in producing a family of pyrazine N-oxides, highlighting the utility of this approach in discovering novel molecules and their genetic underpinnings. nih.govresearchgate.net This methodology could be applied to strains like Serratia odorifera to identify the BGC responsible for producing this compound.
Further detailed studies have begun to characterize the specific enzymes involved. In Pseudomonas fluorescens, a novel enzymatic cascade for pyrazine synthesis was identified. nih.gov This pathway involves two key enzymes encoded by the papD and papF genes: a C-acetyltransferase (PapD) that generates an α-aminoketone intermediate from an amino acid, and an oxidase (PapF) that subsequently forms the pyrazine ring. nih.gov This discovery of a unique mechanism for pyrazine synthesis from α-amino acids opens the door for new strategies in the enzymatic production of pyrazine derivatives. nih.gov
Metabolic engineering, guided by omics data, offers a pathway to harness these microbial systems for targeted production. Studies have successfully engineered Pseudomonas putida KT2440 for the biosynthesis of various pyrazine derivatives. nih.gov This work highlights the potential of using non-model organisms like P. putida as robust hosts for producing valuable chemical compounds. nih.gov By introducing and optimizing metabolic pathways, researchers can create microbial cell factories for the sustainable production of specific pyrazines. nih.gov
Integrating different omics platforms provides a more holistic view. For example, combined transcriptomics (studying gene expression) and metabolomics (studying the profile of metabolites) can reveal correlations between gene activity and the production of specific compounds under different conditions. mdpi.com Such an approach could be used to understand how environmental cues regulate the expression of the biosynthetic genes for this compound in its native producers, offering insights into both its ecological function and strategies for optimizing its biotechnological production.
Table 2: Examples of Omics Applications in Pyrazine Research
| Omics Approach | Organism/System | Key Findings | Application/Implication | Reference(s) |
| Genome Mining | Pseudomonas spp. | Identification of the pvf biosynthetic gene cluster responsible for producing pyrazine N-oxides. | Discovery of novel pyrazine derivatives and their biosynthetic pathways. | nih.govresearchgate.net |
| Functional Genomics & Enzymology | Pseudomonas fluorescens | Characterization of a novel enzymatic cascade (PapD and PapF enzymes) for pyrazine synthesis from α-amino acids. | Provides a new strategy for the enzymatic synthesis of diverse pyrazine compounds. | nih.gov |
| Metabolic Engineering | Pseudomonas putida KT2440 | Successful engineering of the strain for the de novo biosynthesis of 2,5-dimethylpyrazine (B89654) (2,5-DMP) derivatives. | Development of microbial platforms for the sustainable production of high-value pyrazines. | nih.gov |
| Integrated Transcriptomics & Metabolomics | Citrus junos (Yuzu) | Correlation of differential gene expression (e.g., terpene synthases) with changes in the volatile organic compound (VOC) profile, including heterocyclic compounds. | Elucidating the molecular mechanisms that regulate aroma production in biological systems. | mdpi.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(sec-Butyl)-2-methoxy-5-methylpyrazine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via condensation reactions of 1,2-diketones with 1,2-diamines, as demonstrated in pyrazine derivative synthesis . Optimizing molar ratios of reactants (e.g., diketones to diamines), temperature (typically 80–120°C), and reaction time (12–48 hours) is critical. For example, higher temperatures may accelerate cyclization but risk side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity. Yield optimization requires monitoring by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) to detect intermediates and byproducts .
Q. How are key physicochemical properties (e.g., logP, solubility, stability) of this compound experimentally determined?
- Methodological Answer :
- LogP : Measure via shake-flask method using octanol/water partitioning, followed by HPLC quantification .
- Solubility : Use saturation shake-flake assays in buffers (pH 1–7.4) with UV-Vis spectroscopy or HPLC .
- Stability : Conduct stress testing under varied pH, temperature, and light exposure. For instance, accelerated stability studies at 40°C/75% RH over 4 weeks, with degradation products analyzed via GC-MS or LC-MS .
Q. What role does this compound play in Maillard reaction systems, and how can its formation kinetics be quantified?
- Methodological Answer : Alkylpyrazines like this compound form via Strecker degradation and condensation of amino acids (e.g., lysine) with reducing sugars. To quantify formation kinetics:
- Use model systems (e.g., glucose/ammonia or dipeptides) under controlled temperatures (100–180°C) and pH (5–8).
- Analyze volatile products via headspace solid-phase microextraction (HS-SPME) coupled with GC-MS .
- Track time-dependent concentration changes using calibration curves for pyrazines. Activation energy (Ea) can be derived via Arrhenius plots .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound be resolved?
- Methodological Answer : Discrepancies between experimental H/C NMR spectra and density functional theory (DFT)-predicted shifts often arise from solvent effects or conformational flexibility. To resolve:
- Perform NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) with controlled temperature.
- Use DFT simulations (e.g., B3LYP/6-31G**) incorporating solvent models (e.g., PCM) to refine predictions .
- Cross-validate with 2D NMR (COSY, HSQC) to confirm assignments .
Q. What computational strategies are effective for modeling the electronic properties and charge transport behavior of this pyrazine derivative?
- Methodological Answer :
- Electronic Properties : Calculate HOMO/LUMO energies and band gaps using DFT (e.g., Gaussian09 with B3LYP functional). Pyrazine derivatives exhibit n-type semiconductor behavior due to electron-deficient aromatic cores .
- Charge Transport : Apply Marcus theory to estimate electron mobility, incorporating reorganization energy (λ) and transfer integrals from crystal packing simulations (e.g., using Materials Studio) .
- Validate with cyclic voltammetry (CV) to measure reduction potentials and correlate with computed LUMO levels .
Q. How does structural modification of the sec-butyl or methoxy groups influence interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., iso-butyl, ethoxy) and test via:
- Enzyme inhibition assays (e.g., CYP450 isoforms, using fluorogenic substrates) .
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
- Molecular Docking : Use AutoDock Vina to model interactions with protein active sites (e.g., pyrazine nitrogen H-bonding to residues like Asp or Glu) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
